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The Induction of the DNA Damage Response Pathway by Pyridostatin Pentahydrochloride: A Technical Guide

This guide provides an in-depth technical exploration of the mechanisms by which pyridostatin pentahydrochloride, a selective G-quadruplex binding small molecule, induces the DNA damage response (DDR) pathway. It is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the mechanisms by which pyridostatin pentahydrochloride, a selective G-quadruplex binding small molecule, induces the DNA damage response (DDR) pathway. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of pyridostatin's mode of action and its potential as a therapeutic agent.

Introduction: The Emergence of G-Quadruplexes as Therapeutic Targets

Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s).[1][2][3] These structures are prevalent in the human genome, particularly in telomeric regions and the promoter regions of oncogenes, where they are implicated in the regulation of key cellular processes such as DNA replication, transcription, and telomere maintenance.[1][2][3][4][5] The stabilization of G4 structures by small molecules has emerged as a promising strategy in cancer therapy, as it can lead to the disruption of these fundamental processes and induce cell death.[1][2][3]

Pyridostatin is a highly selective G-quadruplex binding small molecule that has been instrumental in elucidating the cellular consequences of G4 stabilization.[6][7] It was designed to target a variety of G-quadruplex structures, and its application has revealed a potent ability to induce a robust DNA damage response, leading to cell cycle arrest and anti-proliferative effects in cancer cells.[6][7][8] This guide will dissect the molecular cascade initiated by pyridostatin, from the initial binding event to the full activation of the DDR pathway.

Mechanism of Action: From G-Quadruplex Stabilization to DNA Damage

Pyridostatin exerts its biological effects by binding to and stabilizing G-quadruplex structures within the genome.[6][7][8] This stabilization creates physical impediments to the cellular machinery responsible for DNA replication and transcription.[2][6][9] The collision of replication forks or transcriptional complexes with these stabilized G4 structures is a primary source of DNA damage.

The resulting DNA lesions are primarily DNA double-strand breaks (DSBs), a severe form of DNA damage that can trigger genomic instability if not properly repaired.[1][2][10][11] The generation of DSBs is a critical event that initiates the signaling cascade of the DNA damage response. Evidence suggests that pyridostatin-induced DNA damage is dependent on both transcription and replication, with distinct mechanisms contributing to damage in different phases of the cell cycle.[6][12] In G1 and G2 phases, damage is primarily transcription-dependent, while in S phase, both transcription and replication contribute to the formation of DNA lesions.[6][12]

Interestingly, at lower concentrations, pyridostatin predominantly targets non-telomeric G-quadruplexes, while higher concentrations lead to increased targeting of telomeres.[6][13] This suggests a defined set of genomic loci that are particularly susceptible to pyridostatin-induced damage.

The Pyridostatin-Induced DNA Damage Response Pathway

The cellular response to DNA damage is a complex and highly regulated signaling network known as the DNA Damage Response (DDR). The DDR pathway is responsible for detecting DNA lesions, signaling their presence, and promoting their repair. In the context of pyridostatin treatment, the DDR is robustly activated, leading to cell cycle arrest and, in some cases, apoptosis.[6][7]

The key players in the pyridostatin-induced DDR are the apical kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), as well as the DNA-dependent protein kinase (DNA-PKcs).[6][10][14][15][16]

  • ATM and DNA-PKcs Activation: The formation of DSBs by pyridostatin leads to the activation of the ATM and DNA-PKcs kinases.[6][10] ATM is a primary sensor of DSBs, and its activation initiates a signaling cascade that involves the phosphorylation of a multitude of downstream targets.[14] DNA-PKcs is another key kinase involved in the repair of DSBs through the non-homologous end joining (NHEJ) pathway.[6]

  • ATR Pathway Engagement: While ATM is a primary responder to DSBs, the ATR pathway is also engaged, particularly in response to replication stress.[6][15][16] The stalling of replication forks at stabilized G-quadruplex structures can lead to the formation of single-stranded DNA (ssDNA) regions, which are recognized by the ATR-ATRIP complex.[15]

  • Downstream Signaling: Activated ATM and ATR phosphorylate a host of downstream effector proteins. A crucial event is the phosphorylation of the histone variant H2AX on serine 139, resulting in the formation of γH2AX.[6][7][17] γH2AX serves as a scaffold for the recruitment of DNA repair proteins to the site of damage, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.[17] Other key downstream targets include the checkpoint kinases Chk1 and Chk2, which are responsible for enforcing cell cycle arrest, and the tumor suppressor p53.[6][7]

The following diagram illustrates the core signaling cascade of the pyridostatin-induced DNA damage response pathway.

Pyridostatin_DDR_Pathway cluster_input Initiating Event cluster_damage DNA Damage Induction cluster_sensors DDR Sensor Activation cluster_mediators Signal Transduction cluster_effectors Cellular Outcomes Pyridostatin Pyridostatin G4 G-Quadruplex Pyridostatin->G4 Stabilizes Replication_Stall Replication Fork Stalling G4->Replication_Stall Transcription_Block Transcription Blockade G4->Transcription_Block DSB DNA Double-Strand Breaks (DSBs) Replication_Stall->DSB ATR ATR Replication_Stall->ATR Activates Transcription_Block->DSB ATM ATM DSB->ATM Activates DNAPKcs DNA-PKcs DSB->DNAPKcs Activates Apoptosis Apoptosis DSB->Apoptosis If severe/unrepaired gammaH2AX γH2AX ATM->gammaH2AX Phosphorylates Chk2 Chk2 ATM->Chk2 Phosphorylates ATR->gammaH2AX Phosphorylates Chk1 Chk1 ATR->Chk1 Phosphorylates DNA_Repair DNA Repair gammaH2AX->DNA_Repair Recruits repair factors Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest Chk2->Cell_Cycle_Arrest Cell_Cycle_Arrest->DNA_Repair Allows time for

Caption: Pyridostatin-induced DNA damage response pathway.

Experimental Protocols for Studying the Pyridostatin-Induced DDR

A multi-faceted experimental approach is necessary to fully characterize the DNA damage response induced by pyridostatin. The following protocols provide a framework for investigating the key events in this pathway.

Cell Culture and Pyridostatin Treatment
  • Cell Line Selection: A variety of human cancer cell lines, such as MRC5-SV40, HeLa, U2OS, and MDA-MB-231, have been shown to be responsive to pyridostatin.[6][7] The choice of cell line may depend on the specific research question.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Pyridostatin Preparation: Prepare a stock solution of pyridostatin pentahydrochloride in sterile water or DMSO. The final concentration used for treatment will vary depending on the cell line and the duration of the experiment, but typically ranges from 1 to 10 µM.[6][8]

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of pyridostatin or vehicle control. The duration of treatment can range from a few hours to several days, depending on the endpoint being measured.[6][7]

Detection of DNA Double-Strand Breaks

This technique allows for the visualization and quantification of DSBs at the single-cell level.[17][18]

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with pyridostatin as described in section 4.1.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus. The number of foci per cell can be quantified using image analysis software.

The neutral comet assay is a sensitive method for detecting DNA DSBs.[6][19][20][21]

  • Cell Preparation: After pyridostatin treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply an electric field. DNA with DSBs will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize the comets using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Analysis of DDR Protein Activation by Western Blotting

Western blotting is used to detect the phosphorylation and abundance of key DDR proteins.

  • Protein Extraction: After pyridostatin treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of DDR proteins such as ATM, ATR, Chk1, Chk2, and H2AX.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

The following diagram outlines a typical experimental workflow for investigating the pyridostatin-induced DDR.

Experimental_Workflow cluster_setup Experimental Setup cluster_damage_detection DNA Damage Assessment cluster_pathway_analysis DDR Pathway Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HeLa, U2OS) Pyridostatin_Treatment Pyridostatin Treatment (Dose- and Time-course) Cell_Culture->Pyridostatin_Treatment gammaH2AX_IF γH2AX Immunofluorescence Pyridostatin_Treatment->gammaH2AX_IF Comet_Assay Neutral Comet Assay Pyridostatin_Treatment->Comet_Assay Western_Blot Western Blotting (p-ATM, p-Chk1, etc.) Pyridostatin_Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Pyridostatin_Treatment->Cell_Cycle_Analysis Quantification Quantification of Foci, Comet Tails, and Band Intensities gammaH2AX_IF->Quantification Comet_Assay->Quantification Western_Blot->Quantification Cell_Cycle_Analysis->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: Experimental workflow for studying pyridostatin-induced DDR.

Data Presentation and Interpretation

The following table summarizes representative quantitative data that can be obtained from the described experimental protocols.

Experimental AssayEndpoint MeasuredVehicle ControlPyridostatin (2 µM, 24h)Reference
γH2AX Immunofluorescence % of γH2AX-positive cells< 5%> 80%[6]
Average γH2AX foci per cell< 2> 20[6]
Neutral Comet Assay % DNA in tail~5%~25%[6]
Western Blotting Fold change in p-ATM (S1981)1> 5[6]
Fold change in p-Chk1 (S345)1> 10[6][7]
Cell Cycle Analysis (FACS) % of cells in G2/M phase~15%~50%[6][7]

Interpretation of Results:

  • A significant increase in the percentage of γH2AX-positive cells and the number of foci per cell after pyridostatin treatment confirms the induction of DSBs.

  • An increase in the percentage of DNA in the comet tail in the neutral comet assay provides further evidence for the presence of DSBs.

  • Elevated levels of phosphorylated ATM, Chk1, and other DDR proteins, as determined by Western blotting, indicate the activation of the DDR signaling cascade.

  • An accumulation of cells in the G2/M phase of the cell cycle, observed through FACS analysis, demonstrates the activation of the G2/M checkpoint, a key downstream effect of the DDR.

Downstream Consequences and Therapeutic Implications

The activation of the DDR by pyridostatin has significant consequences for cancer cells. The sustained cell cycle arrest can lead to a long-term growth inhibition and the induction of cellular senescence.[5] Furthermore, the accumulation of DNA damage can ultimately trigger apoptosis.

Pyridostatin has also been shown to downregulate the expression of key genes involved in cancer progression, such as the proto-oncogene SRC.[6] This transcriptional repression is correlated with the induction of DNA damage within the gene body.[6] Additionally, pyridostatin can downregulate the expression of the DNA repair gene BRCA1, potentially sensitizing cells to other DNA damaging agents.[1][2][9]

The ability of pyridostatin to selectively induce DNA damage in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations, highlights its potential as a targeted anticancer agent.[11] The combination of pyridostatin with other chemotherapeutic agents or inhibitors of DNA repair pathways is an area of active investigation.[11]

Conclusion

Pyridostatin pentahydrochloride serves as a powerful chemical tool to probe the biological functions of G-quadruplexes and as a promising scaffold for the development of novel anticancer therapeutics. Its ability to stabilize G4 structures leads to the induction of a robust DNA damage response, characterized by the activation of the ATM/ATR signaling pathways, the formation of γH2AX foci, and cell cycle arrest. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of G4-targeted therapies.

References

  • Rodriguez, R., et al. (2012). Small molecule-induced DNA damage identifies alternative DNA structures in human genes. Nature Chemical Biology, 8(3), 301–310. [Link]

  • ResearchGate. (n.d.). Pyridostatin-induced DNA damage and checkpoint-dependent cell-cycle...[Link]

  • Moruno-Manchon, J. F., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging-US, 9(9), 1957–1970. [Link]

  • Moruno-Manchon, J. F., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. PMC. [Link]

  • Iannascoli, C., et al. (2018). DNA damage and genome instability by G-quadruplex ligands are mediated by R loops in human cancer cells. PNAS, 115(52), 13322-13327. [Link]

  • Zimmer, J., et al. (2019). Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient cancer cells. EMBO Molecular Medicine, 11(11). [Link]

  • Semantic Scholar. (n.d.). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. [Link]

  • ResearchGate. (n.d.). Pyridostatin-induced transcription- and replication-dependent DNA...[Link]

  • Koellhoffer, E. C., et al. (2023). Pirh2-dependent DNA damage in neurons induced by the G-quadruplex ligand pyridostatin. bioRxiv. [Link]

  • Moruno-Manchon, J. F., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging-US, 9(9), 1957–1970. [Link]

  • Liu, Y., et al. (2022). G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. Nucleic Acids Research, 50(8), 4337–4349. [Link]

  • Mela, I., et al. (2015). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. RSC Advances, 5(10), 7345-7354. [Link]

  • ResearchGate. (n.d.). Visual analysis of pyridostatin targets. (a) DNA damage signals induced...[Link]

  • DigitalCommons@TMC. (2023). Pirh2-Dependent DNA Damage In Neurons Induced by the G-Quadruplex Ligand Pyridostatin. [Link]

  • Trevigen. (n.d.). CometAssay 96. [Link]

  • Runel, G., et al. (2013). γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. BioMed Research International, 2013. [Link]

  • Liu, Y., et al. (2022). G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. PMC. [Link]

  • Blackford, A. N., & Jackson, S. P. (2017). DNA damage sensing by the ATM and ATR kinases. PMC. [Link]

  • Tice, R. R., & Vasquez, M. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International Journal of Molecular Sciences, 20(23), 6033. [Link]

  • Gerić, M., et al. (2016). DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors. PMC. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

  • Le, H. P., et al. (2022). Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. Cancers, 14(18), 4434. [Link]

  • Le, H. P., et al. (2022). Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes. Cancers, 14(18), 4434. [Link]

Sources

Exploratory

structural properties of pyridostatin pentahydrochloride salt

Title: Structural Profiling and Mechanistic Exploitation of Pyridostatin Pentahydrochloride in G-Quadruplex Targeting Executive Summary As drug development increasingly shifts toward targeting non-canonical nucleic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Profiling and Mechanistic Exploitation of Pyridostatin Pentahydrochloride in G-Quadruplex Targeting

Executive Summary

As drug development increasingly shifts toward targeting non-canonical nucleic acid structures, G-quadruplexes (G4s) have emerged as critical regulatory hubs in oncology and neurobiology. Pyridostatin (PDS) pentahydrochloride is a best-in-class, highly selective small-molecule G4 stabilizer. This technical guide dissects the structural properties of the PDS pentahydrochloride salt, detailing how its unique molecular architecture dictates its high-affinity binding to G4 structures. By understanding the causality between its physicochemical properties and its biological activity, researchers can better deploy PDS in assays ranging from cell-free biophysics to complex cellular models.

Physicochemical Architecture and Quantitative Profiling

The efficacy of Pyridostatin is intrinsically linked to its pentahydrochloride salt formulation. The free base of PDS suffers from poor aqueous solubility and suboptimal electrostatic interactions with nucleic acids. By formulating it as a pentahydrochloride salt, the aliphatic amine side chains become fully protonated at physiological pH. This protonation is not merely a solubility enhancement; it is a structural prerequisite for high-affinity binding to the negatively charged DNA phosphate backbone[1].

Table 1: Quantitative and Physicochemical Profile of Pyridostatin Pentahydrochloride

PropertyValue / Description
Chemical Name 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide pentahydrochloride
CAS Number 1781882-65-2
Molecular Formula C31H32N8O5 · 5HCl
Molecular Weight 778.94 g/mol
Target Affinity (Kd) ~490 nM (in cell-free G4 binding assays)
Primary Targets Telomeric G4s, Promoter G4s (e.g., Src, Brca1)[2]

The Structural Basis of G-Quadruplex Recognition

The specificity of PDS for G4s over double-stranded DNA (dsDNA) is a triumph of rational structural alignment. The molecule is composed of a central rigid aromatic core flanked by flexible linkages and side chains.

  • Adaptive π-π Stacking: The core consists of a pyridine ring and two quinoline rings. These rigid aromatic planar structures are linked by flexible amide bonds, allowing the molecule to adaptively match the planar surface of the terminal G-tetrads of the quadruplex. This adaptive matching maximizes π-π stacking interactions[1].

  • Hydrogen Bonding Network: The N-H groups within the flexible amide bonds of PDS act as hydrogen bond donors, interacting directly with the O6 atoms of the guanines in the G-tetrad. This specific spatial alignment is highly selective for the G4 topology and is generally absent in standard dsDNA intercalators[1].

  • Electrostatic Anchoring: The protonated aliphatic amine side chains (provided by the pentahydrochloride salt) undergo conformational adjustments to form strong electrostatic interactions and hydrogen bonds with the polyanionic phosphate backbone of the DNA[1].

G PDS Pyridostatin (PDS) Pentahydrochloride AromCore Rigid Aromatic Core (Pyridine & Quinolines) PDS->AromCore AmideBonds Flexible Amide Bonds PDS->AmideBonds AmineChains Protonated Aliphatic Amine Side Chains PDS->AmineChains GTetrad G-Tetrad Plane AromCore->GTetrad π-π Stacking GuanineO6 Guanine O6 Atoms AmideBonds->GuanineO6 Hydrogen Bonding (N-H...O) Phosphate DNA Phosphate Backbone AmineChains->Phosphate Electrostatic Interactions

Caption: Mechanistic basis of Pyridostatin-G4 structural recognition and binding stabilization.

Validated Experimental Methodologies

To rigorously evaluate the G4-stabilizing properties of PDS, assays must be designed as self-validating systems. To ensure scientific integrity, specific internal controls must be included to differentiate true G4 stabilization from non-specific DNA aggregation.

Protocol A: In Vitro FRET Melting Assay for G4 Stabilization Causality: PDS binding thermodynamically stabilizes the G4 structure, requiring higher temperatures to unfold it. By using a dual-labeled oligonucleotide (e.g., 5'-FAM and 3'-TAMRA), the folded G4 brings the fluorophore and quencher into proximity (low fluorescence). Unfolding separates them, yielding a fluorescence spike. The shift in melting temperature (ΔTm) quantifies stabilization.

Step-by-Step Methodology:

  • Oligo Preparation: Dilute the dual-labeled wild-type G4-forming sequence (e.g., human telomeric DNA) and a mutant control sequence (incapable of forming G4s) to 200 nM in a potassium-rich buffer (e.g., 10 mM lithium cacodylate, 90 mM KCl, pH 7.4). Self-Validation: The mutant sequence ensures any observed ΔTm is strictly dependent on G4 formation, not non-specific binding.

  • Thermal Annealing: Heat the oligos to 95°C for 5 minutes, then cool slowly (0.5°C/min) to 25°C. Causality: Slow cooling prevents kinetic trapping of misfolded structures, ensuring the thermodynamic minimum (the native G4) is achieved.

  • Ligand Incubation: Add PDS pentahydrochloride (reconstituted in RNase-free water) to the annealed oligos at varying molar equivalents (e.g., 1x, 2x, 5x). Incubate at room temperature for 30 minutes to reach binding equilibrium.

  • Thermal Denaturation: Subject the samples to a temperature gradient (25°C to 95°C) at a rate of 1°C/min in a real-time PCR thermocycler, recording FAM fluorescence at each step.

  • Data Analysis: Plot the first derivative of the melting curve to identify the Tm. Calculate ΔTm = Tm(PDS) - Tm(Control).

Workflow Prep Oligo Preparation (Dual-labeled G4 DNA) Anneal Thermal Annealing (95°C to 25°C) Prep->Anneal Incubate PDS Incubation (Equilibration) Anneal->Incubate Melt Thermal Denaturation (Measure FRET) Incubate->Melt Analyze Data Analysis (Calculate ΔTm) Melt->Analyze

Caption: Step-by-step workflow for the FRET-based G-quadruplex thermal melting assay.

Protocol B: Cellular DNA Damage Response (DDR) Assessment Causality: In living cells, PDS stabilizes G4s ahead of replication and transcription machinery. This causes polymerase stalling, leading to replication stress and subsequent DNA double-strand breaks (DSBs)[2]. We quantify this via immunofluorescence of γH2AX, a phosphorylated histone variant that rapidly localizes to DSBs.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7) on glass coverslips. Treat with 1-5 μM PDS pentahydrochloride for 24 hours. Self-Validation: Include a vehicle control (H2O) and a positive control (e.g., Etoposide) to validate the dynamic range of the γH2AX antibody.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Block with 5% BSA. Incubate with primary anti-γH2AX antibody (1:500) overnight at 4°C, followed by a fluorophore-conjugated secondary antibody (1:1000) for 1 hour at room temperature.

  • Counterstaining & Imaging: Stain nuclei with DAPI. Image using confocal microscopy. Quantify the number of γH2AX foci per nucleus using automated image analysis software.

Downstream Therapeutic Implications

By acting as a molecular wedge, PDS fundamentally disrupts genomic processing. The stabilization of G4s in the promoter regions of critical genes leads to profound transcriptional downregulation. For instance, PDS has been shown to downregulate the transcription of the Brca1 gene, which is critical for homologous recombination repair, thereby compounding the DNA damage it induces[2]. Furthermore, PDS targets the proto-oncogene Src, reducing its protein abundance and inhibiting Src-dependent motility in cancer models, while simultaneously inducing telomerase dysfunction at telomeric G4s.

Pathway PDS Pyridostatin Entry G4 G-Quadruplex Stabilization (Promoters & Telomeres) PDS->G4 Stall Polymerase Stalling (Replication/Transcription) G4->Stall DSB DNA Double-Strand Breaks (γH2AX accumulation) Stall->DSB Arrest Cell Cycle Arrest & Apoptosis DSB->Arrest

Caption: Downstream cellular signaling cascade triggered by Pyridostatin-mediated G4 stabilization.

Conclusion

The structural properties of pyridostatin pentahydrochloride make it an indispensable tool for interrogating G-quadruplex biology. Its rational design—balancing rigid aromatic stacking with flexible, protonated electrostatic anchors—ensures high target specificity. By employing self-validating experimental designs, researchers can confidently leverage PDS to uncover novel therapeutic vulnerabilities in G4-dependent pathways.

References

  • Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4hxvi-9IdnlFlFMFekHBK7DRJcLyqbyZzv6jU2Pvlv0ZSJnAGqUv8kL5r9L_-AlpS5h-kHuONeKrYkRbuBw4DS--U3LDOh6CrLJuSq6RaUEDHtYNG5SgIjysaA-cHAhwgHbOBx368]
  • The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging-US.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOE1xnuFnhCApFlnYRcwWFkbHSKJuwl2xfa-OdDT9A6Lo5GsaLIbyoNIY9FU-Q7t9EPWeliM9Qu8BvcM_F8AJzelHMXBupX-wl8f0EJ6RSQ_md_IvXVyCfDOvm5pVFxmtiBLiMkvg=]
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Sources

Foundational

Pyridostatin Pentahydrochloride: A Technical Guide to its Effects on RNA G-Quadruplexes for Researchers and Drug Development Professionals

The landscape of nucleic acid biology has been profoundly reshaped by the appreciation of structures beyond the canonical double helix. Among these, the G-quadruplex (G4) has emerged as a key player in a multitude of cel...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of nucleic acid biology has been profoundly reshaped by the appreciation of structures beyond the canonical double helix. Among these, the G-quadruplex (G4) has emerged as a key player in a multitude of cellular processes, particularly in the context of RNA. These four-stranded structures, formed in guanine-rich sequences, are not mere curiosities but are now understood to be critical regulators of gene expression. Their prevalence in the transcripts of oncogenes and other disease-related genes has positioned them as compelling targets for therapeutic intervention.

This technical guide is intended for researchers, scientists, and drug development professionals who are navigating the exciting and complex field of RNA G-quadruplexes (rG4s). We will delve into the effects of one of the most potent and widely used rG4-stabilizing ligands, Pyridostatin Pentahydrochloride (PDS). This document moves beyond a simple recitation of facts, offering in-depth insights into the causality behind experimental choices and providing validated protocols to empower your research. Our goal is to equip you with the knowledge and practical tools to effectively investigate the intricate interplay between PDS and rG4s, and to harness this understanding for the advancement of novel therapeutic strategies.

Part 1: The Landscape of RNA G-Quadruplexes

Introduction to G-Quadruplexes: Beyond the DNA Double Helix

For decades, our understanding of genetic information has been dominated by the elegant simplicity of the DNA double helix. However, it is now clear that nucleic acids can fold into a diverse array of complex three-dimensional structures that are essential for their function. G-quadruplexes are one such non-canonical secondary structure, formed from guanine-rich sequences in both DNA and RNA.[1] These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation.[1]

Formation and Structure of RNA G-Quadruplexes (rG4s)

The formation of an rG4 is a dynamic process influenced by several factors. The presence of monovalent cations, particularly potassium (K+), is crucial for stabilizing the central channel of the G-tetrad core. The loops connecting the guanine tracts can vary in length and sequence, contributing to the structural diversity of rG4s. These structures can adopt a variety of topologies, including parallel, antiparallel, and hybrid arrangements, each with distinct biophysical properties.

G_Quadruplex_Formation cluster_0 Factors Influencing rG4 Stability cluster_1 rG4 Structure G-rich RNA sequence G-rich RNA sequence G-tetrad G-tetrad G-rich RNA sequence->G-tetrad Hoogsteen H-bonds Monovalent Cations (K+) Monovalent Cations (K+) Monovalent Cations (K+)->G-tetrad Stabilize Core Loop Length & Sequence Loop Length & Sequence RNA G-Quadruplex RNA G-Quadruplex Loop Length & Sequence->RNA G-Quadruplex Determine Topology Stacked G-tetrads Stacked G-tetrads G-tetrad->Stacked G-tetrads Stacked G-tetrads->RNA G-Quadruplex

Caption: Factors influencing the formation and stability of RNA G-quadruplexes.

Biological Roles of RNA G-Quadruplexes

The presence of rG4s in key regulatory regions of the transcriptome underscores their functional importance. They have been implicated in:

  • Regulation of mRNA Translation: When located in the 5' untranslated region (5' UTR) of an mRNA, an rG4 can act as a roadblock to the scanning ribosome, thereby inhibiting translation initiation.[2][3]

  • Modulation of Alternative Splicing: The formation of rG4s near splice sites can influence the splicing machinery, leading to the inclusion or exclusion of specific exons.[4]

  • microRNA Biogenesis: G-quadruplexes within primary microRNA transcripts (pri-miRNAs) can affect their processing by the Drosha and Dicer enzymes, thus regulating the levels of mature miRNAs.[5]

  • mRNA Localization: rG4s can serve as recognition motifs for RNA-binding proteins that mediate the transport and localization of mRNAs within the cell.

RNA G-Quadruplexes as Therapeutic Targets in Disease

The dysregulation of the cellular processes mentioned above is a hallmark of many diseases, most notably cancer. The discovery that rG4s are enriched in the transcripts of numerous oncogenes, such as SRC and c-MYC, has made them highly attractive targets for the development of novel anti-cancer therapies.[4][6] By stabilizing these rG4 structures, small molecule ligands can selectively inhibit the production of oncoproteins, offering a targeted approach to cancer treatment.

Part 2: Pyridostatin Pentahydrochloride (PDS) - A High-Affinity rG4 Ligand

Chemical Properties and Synthesis of Pyridostatin

Pyridostatin (PDS) is a synthetic small molecule designed to selectively bind to and stabilize G-quadruplex structures. Its core structure consists of a central pyridine-2,6-dicarboxamide scaffold flanked by two quinoline moieties. The synthesis of PDS typically involves the coupling of pyridine-based building blocks with quinoline-based counterparts.[7]

Mechanism of Action: How PDS Stabilizes RNA G-Quadruplexes

The high affinity and selectivity of PDS for G-quadruplexes stem from its unique structural features. The planar aromatic core of the molecule facilitates π-π stacking interactions with the G-tetrads of the quadruplex.[1] Additionally, the protonated side chains of PDS engage in electrostatic interactions with the negatively charged phosphate backbone of the RNA. This combination of forces leads to a significant stabilization of the rG4 structure, making it more resistant to unwinding by cellular helicases.[1]

PDS_rG4_Interaction cluster_interactions Binding Interactions PDS Pyridostatin Stabilized_Complex PDS-rG4 Complex PDS->Stabilized_Complex pi_stacking π-π Stacking PDS->pi_stacking electrostatic Electrostatic Interactions PDS->electrostatic rG4 RNA G-Quadruplex rG4->Stabilized_Complex pi_stacking->rG4 Aromatic Core & G-tetrads electrostatic->rG4 Side Chains & Phosphate Backbone

Caption: Mechanism of pyridostatin (PDS) interaction with an RNA G-quadruplex (rG4).

Overview of the Cellular Consequences of PDS Treatment

The stabilization of G-quadruplexes by PDS triggers a cascade of cellular events. In the context of DNA, PDS has been shown to induce DNA damage, leading to cell cycle arrest and, in some cases, apoptosis.[6][8] This is thought to occur through the stalling of replication forks and the generation of double-strand breaks. At the RNA level, the consequences are more nuanced and directly related to the function of the targeted rG4-containing transcript.

Part 3: The Impact of Pyridostatin on RNA G-Quadruplex-Mediated Processes

PDS and the Regulation of mRNA Translation

A key mechanism by which PDS exerts its biological effects is through the inhibition of protein synthesis. By stabilizing rG4s in the 5' UTR of mRNAs, PDS can effectively block the translation of these transcripts.

  • Case Study: SRC Proto-oncogene: The mRNA of the proto-oncogene SRC contains a G-quadruplex-forming sequence in its 5' UTR. Treatment of cancer cells with PDS has been shown to reduce the levels of SRC protein, leading to a decrease in SRC-dependent cellular motility.[6] This provides a clear example of how PDS can be used to target a specific oncogene at the translational level.

  • Case Study: NRF2: The 5' UTR of the Nuclear factor erythroid 2-related factor 2 (NRF2) mRNA also contains a G-quadruplex.[2][9] Studies have demonstrated that PDS can bind to this rG4, suggesting a potential mechanism for modulating NRF2 expression, which is often dysregulated in cancer and other diseases.[2][9][10]

PDS as a Modulator of Alternative Splicing

The enrichment of G-quadruplex forming sequences near splice sites suggests a role for these structures in the regulation of alternative splicing.[4] While direct evidence for PDS-induced changes in the splicing of specific genes is still emerging, the stabilization of rG4s by PDS in these regions could sterically hinder the binding of splicing factors, thereby altering splice site selection. RNA-seq analysis of PDS-treated cells is a promising approach to identify global changes in splicing patterns.[11][12][13][14][15][16][17]

The Influence of PDS on microRNA Biogenesis

The processing of primary microRNA transcripts (pri-miRNAs) into mature miRNAs is a tightly regulated process. The presence of G-quadruplexes near the Drosha cleavage site in some pri-miRNAs suggests that these structures could influence their maturation.[5] By stabilizing these rG4s, PDS could either enhance or inhibit the processing of specific pri-miRNAs, leading to downstream changes in the expression of their target genes.[5][18][19][20][21]

PDS and Telomeric Repeat-Containing RNA (TERRA)

Telomeres, the protective caps at the ends of chromosomes, are transcribed into a long non-coding RNA called TERRA. TERRA contains G-rich repeats that can fold into G-quadruplexes. These rG4s are thought to play a role in telomere maintenance and the regulation of telomerase. PDS has been shown to bind to and stabilize TERRA G-quadruplexes, which can disrupt the normal function of telomeres and contribute to the anti-proliferative effects of the compound.[22]

Part 4: Experimental Protocols for Studying PDS-rG4 Interactions

This section provides detailed, step-by-step methodologies for key experiments to characterize the interaction of PDS with rG4s.

In Vitro Characterization of PDS-rG4 Binding

Protocol 1: In Vitro Transcription and Purification of G-Quadruplex-Forming RNA

This protocol describes the synthesis of RNA oligonucleotides containing G-quadruplex forming sequences using T7 RNA polymerase.

  • Materials:

    • DNA template with a T7 promoter upstream of the G4 sequence

    • T7 RNA polymerase

    • NTPs (ATP, GTP, CTP, UTP)

    • Transcription buffer

    • DNase I

    • Denaturing polyacrylamide gel (8 M urea)

    • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

    • Ethanol

  • Procedure:

    • Assemble the in vitro transcription reaction by combining the DNA template, NTPs, transcription buffer, and T7 RNA polymerase.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

    • Purify the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Excise the band corresponding to the full-length RNA transcript.

    • Elute the RNA from the gel slice using elution buffer.

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

    • Quantify the RNA concentration using a spectrophotometer.

Protocol 2: Förster Resonance Energy Transfer (FRET) Melting Assay

This assay measures the thermal stabilization of an rG4 upon PDS binding.[23][24][25]

  • Materials:

    • Fluorescently labeled RNA G-quadruplex (e.g., with FAM as the donor and TAMRA as the acceptor)

    • PDS solution

    • Assay buffer (e.g., potassium phosphate buffer)

    • Real-time PCR instrument with a melting curve analysis module

  • Procedure:

    • Prepare a reaction mixture containing the fluorescently labeled rG4 and PDS at the desired concentrations in the assay buffer.

    • Anneal the RNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Place the samples in the real-time PCR instrument.

    • Perform a melting curve analysis by gradually increasing the temperature from 25°C to 95°C while monitoring the fluorescence of the donor fluorophore.

    • The melting temperature (Tm) is the temperature at which 50% of the rG4 is unfolded.

    • The change in melting temperature (ΔTm) in the presence of PDS is a measure of the ligand's stabilizing effect.

FRET_Melting_Assay cluster_setup Assay Setup cluster_process Melting Process Labeled rG4 Fluorescently Labeled rG4 (Donor + Acceptor) Folded rG4 (Low Temp) Folded rG4 (High FRET) Labeled rG4->Folded rG4 (Low Temp) PDS Pyridostatin PDS->Folded rG4 (Low Temp) Stabilizes Buffer Assay Buffer (with K+) Unfolded rG4 (High Temp) Unfolded rG4 (Low FRET) Folded rG4 (Low Temp)->Unfolded rG4 (High Temp) Heat Tm Measurement Tm Measurement Unfolded rG4 (High Temp)->Tm Measurement Fluorescence Change

Caption: Workflow of a FRET melting assay to assess rG4 stabilization by PDS.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the rG4 and how it is affected by PDS binding.[26][27]

  • Materials:

    • Purified RNA G-quadruplex

    • PDS solution

    • CD buffer (e.g., potassium phosphate buffer)

    • CD spectropolarimeter

  • Procedure:

    • Prepare samples of the rG4 alone and with increasing concentrations of PDS in the CD buffer.

    • Anneal the RNA as described in the FRET protocol.

    • Record the CD spectra of the samples from 320 nm to 220 nm.

    • A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.

    • Changes in the CD spectrum upon PDS titration can indicate a conformational change in the rG4 or simply the binding of the ligand.

Cellular Assays to Validate PDS Activity

Protocol 4: In Vitro Translation Assay

This assay directly measures the effect of PDS on the translation of an mRNA containing a 5' UTR G-quadruplex.[28][29]

  • Materials:

    • In vitro transcription-translation coupled system (e.g., rabbit reticulocyte lysate)

    • DNA template encoding a reporter gene (e.g., luciferase) with the G4 sequence in the 5' UTR

    • PDS solution

    • Luciferase assay reagent

  • Procedure:

    • Set up the in vitro translation reactions with the DNA template, the coupled transcription-translation system, and varying concentrations of PDS.

    • Incubate the reactions at 30°C for 1-2 hours.

    • Measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of PDS indicates inhibition of translation.

Protocol 5: RT-qPCR to Analyze Splicing and Gene Expression Changes

This method is used to quantify changes in gene expression and alternative splicing patterns in cells treated with PDS.[30]

  • Materials:

    • Cells of interest

    • PDS solution

    • RNA extraction kit

    • Reverse transcriptase

    • qPCR master mix

    • Primers specific for different splice variants or target genes

  • Procedure:

    • Treat cells with PDS or a vehicle control for the desired time.

    • Extract total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers that can distinguish between different splice variants or that target the gene of interest and a housekeeping gene for normalization.

    • Analyze the data to determine the relative expression levels of the target genes or splice variants.

Data Analysis and Interpretation
  • Calculating Dissociation Constants (Kd): The dissociation constant (Kd), a measure of the binding affinity between PDS and an rG4, can be determined from titration experiments, such as fluorescence titrations or ITC. A lower Kd value indicates a higher binding affinity.[31]

  • Interpreting CD Spectra: Changes in the CD spectrum upon PDS binding can provide insights into the binding mode and any conformational changes induced in the rG4.

  • Analyzing Gene Expression Data: Data from RT-qPCR or RNA-seq should be statistically analyzed to identify significant changes in gene expression or splicing patterns induced by PDS.

Part 5: Data Summary and Future Directions

Table of Pyridostatin's Binding Affinities (Kd) and Thermal Stabilization (ΔTm) for Various RNA G-Quadruplexes
RNA G-Quadruplex TargetSequenceKd (nM)ΔTm (°C)Reference(s)
Human Telomeric Repeat (TERRA)(UUAGGG)n~500~20[22][32]
c-MYC promoterNot specifiedNot specifiedNot specified[26]
BRCA1 promoterNot specifiedNot specifiedNot specified[8][30][33]
NRF2 5' UTRNot specifiedNot specifiedNot specified[2][9][10]

Note: This table is a representative example. The exact values can vary depending on the experimental conditions.

Challenges and Considerations in Using Pyridostatin

While PDS is a powerful tool, it is important to be aware of its limitations:

  • Off-target effects: Although PDS shows high selectivity for G-quadruplexes, it may have off-target effects at higher concentrations.

  • Cellular context-dependency: The effects of PDS can vary depending on the cell type and the specific rG4s that are present and accessible.

Future Perspectives: From Research Tool to Therapeutic Agent

Pyridostatin and its analogs hold great promise as potential therapeutic agents. Further research is needed to improve their selectivity and to better understand their long-term effects in vivo. The development of drug delivery systems to target PDS to specific tissues or cell types could also enhance its therapeutic potential.

References

  • The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging (Albany NY). 2017 Sep 12;9(9):1957-1970.[8][30][33]

  • G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. Nucleic Acids Res. 2022 Apr 8;50(6):3070-3082.[4][34]

  • Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. J Am Chem Soc. 2022 Jul 6;144(26):11878-11887.[1][35]

  • Rescue from pyridostatin-stabilized telomeric G-quadruplexes by DNA cleavage and microhomology-mediated end joining. Infoscience.[22]

  • Investigating Potential 5' UTR G-Quadruplexes Within NRF2 mRNA. Preprints.org. 2026 Jan 21.[2][9][10]

  • Small molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012;8(3):301-310.[6]

  • G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. ResearchGate.[34]

  • The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. PMC.[8]

  • A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011;3(10):782-787.[31]

  • Molecular recognition of a carboxy pyridostatin toward G-quadruplex structures: Why does it prefer RNA?. ResearchGate.[32]

  • The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. PubMed.[33]

  • Submolecular dissection reveals strong and specific binding of polyamide–pyridostatin conjugates to human telomere interface. Nucleic Acids Research. 2019 Apr 23.[36]

  • Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient ... PMC.[37]

  • -Apparent dissociation constants (K D ) obtained from fluorescence... ResearchGate.[38]

  • Pyridostatin (RR82) | G-quadruplexes Stabilizer. MedChemExpress.[39]

  • Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry. 2012 Jun 21.[7]

  • Investigating Potential 5′ UTR G-Quadruplexes Within NRF2 mRNA. Sciety. 2026 Jan 21.[10]

  • Investigating Potential 5′ UTR G-Quadruplexes Within NRF2 mRNA. MDPI. 2026 Feb 2.[9]

  • FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. Biopolymers. 2020 Dec 24.[40]

  • High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. Springer Protocols.[23]

  • FRET-melting assay results upon induction of thermal stabilization by... ResearchGate.[41]

  • RNA G‑Quadruplex Reprogramming with Guanine-Rich Antisense Oligonucleotides Inhibits Monoamine Oxidase B's Translation. PMC.[3]

  • Pirh2-dependent DNA damage in neurons induced by the G-quadruplex ligand pyridostatin. J Biol Chem. 2023 Aug 12;299(9):105157.[11]

  • G-Quadruplexes influence pri-microRNA processing. PubMed.[5]

  • Characterization of pyridostatin and its interactions with c-MYC g-quadruplexes. Scholars Junction. 2017 Apr 1.[26]

  • High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. PMC.[24]

  • Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures. PMC. 2025 Feb 21.[42]

  • Quadruplex DNA Structure Characterization by Circular Dichroism. PMC.[27]

  • Exploring RNA modifications, editing, and splicing changes in hyperuricemia and gout.[12]

  • An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP. Repositorio Academico UPC.[28]

  • Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. J Am Chem Soc. 2022 Jun 24.[35]

  • Fluorescence-based melting assays for studying quadruplex ligands. PubMed.[25]

  • Scheme of in vitro co-transcriptional translation assay and... ResearchGate.[29]

  • RNA-Seq Analysis Reveals Localization-Associated Alternative Splicing across 13 Cell Lines. PMC. 2020 Jul 18.[13]

  • SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts. PMC.[14]

  • Pyridostatin-induced transcription- and replication-dependent DNA... ResearchGate.[15]

  • Modulation of MicroRNA Processing by Dicer via Its Associated dsRNA Binding Proteins.[18]

  • Robust and annotation-free analysis of alternative splicing across diverse cell types in mice. eLife. 2022 Mar 1.[16]

  • Prospects of Identifying Alternative Splicing Events from Single-Cell RNA Sequencing Data.[17]

  • Conservation of Differential Animal MicroRNA Processing by Drosha and Dicer. Frontiers. 2022 Jan 2.[19]

  • Alternative Processing of Primary microRNA Transcripts by Drosha Generates 5′ End Variation of Mature microRNA. PLOS One. 2009 Oct 27.[20]

  • Recognition and cleavage of primary microRNA precursors by the nuclear processing enzyme Drosha. PMC.[21]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution In Vitro G-Quadruplex FRET Melting Assay Using Pyridostatin Pentahydrochloride

Introduction & Scientific Rationale G-quadruplexes (G4s) are non-canonical, four-stranded secondary nucleic acid structures that form in guanine-rich regions of the genome, most notably within telomeres and the promoter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

G-quadruplexes (G4s) are non-canonical, four-stranded secondary nucleic acid structures that form in guanine-rich regions of the genome, most notably within telomeres and the promoter regions of critical oncogenes (e.g., c-MYC, SRC)[1]. The pharmacological stabilization of these structures by small molecules is a highly pursued therapeutic strategy designed to induce replication stress, downregulate oncogene expression, and trigger selective apoptosis in cancer cells[2][3].

Pyridostatin (PDS) pentahydrochloride is a benchmark, highly specific G4-stabilizing small molecule[1][4]. Demonstrating a dissociation constant ( Kd​ ) of approximately 490 nM in cell-free assays, PDS binds and stabilizes G4 structures, subsequently inducing DNA damage (quantifiable by γ H2AX accumulation) and cell cycle arrest[1][4].

To precisely quantify the stabilizing efficacy of PDS and novel analogs, the Fluorescence Resonance Energy Transfer (FRET) melting assay serves as the gold-standard in vitro methodology[5][6]. The assay utilizes dual-labeled oligonucleotides (typically featuring a 5'-FAM fluorophore and a 3'-TAMRA quencher). In the folded G4 state, the fluorophore and quencher are held in close spatial proximity, resulting in low baseline fluorescence due to FRET quenching. As the temperature increases, the G4 structure denatures into a random coil, separating the fluorophore and quencher, which yields a sigmoidal increase in detectable fluorescence[5]. The melting temperature ( Tm​ ) is defined as the temperature at which 50% of the G4 is unfolded. Ligand-induced stabilization is calculated as ΔTm​=Tm(ligand)​−Tm(control)​ .

PDS_Mechanism PDS Pyridostatin (PDS) Pentahydrochloride Bind High-Affinity Binding & Stabilization (Kd ≈ 490 nM) PDS->Bind G4 Target: G-Quadruplexes (e.g., Telomeres, c-MYC, Src) G4->Bind Stress Replication & Transcription Fork Stalling Bind->Stress Damage DNA Damage Response (γH2AX Activation) Stress->Damage Arrest Cell Cycle Arrest & Apoptosis Damage->Arrest

Fig 1. Mechanistic pathway of Pyridostatin-induced cell cycle arrest via G-quadruplex stabilization.

Critical Experimental Parameters (Expert Insights)

Before executing the protocol, it is vital to understand the causality behind the assay conditions to ensure a self-validating and robust system:

  • Buffer Selection (The "Lithium" Rationale): Potassium ( K+ ) strongly stabilizes G4s. Using a standard 100 mM KCl buffer often pushes the baseline Tm​ above 75°C, leaving no measurable thermal window for strong ligands like PDS to demonstrate a ΔTm​ before the 95°C equipment limit. Lithium ( Li+ ), conversely, does not significantly stabilize G4s. Therefore, a Lithium Cacodylate buffer spiked with a low, precisely controlled concentration of K+ (e.g., 10 mM) is utilized to tune the baseline Tm​ to a measurable 50–60°C range[3][7].

  • Heating Ramp Rate: The thermal denaturation must be performed at a slow ramp rate (e.g., 0.5°C to 1.0°C per minute). Faster rates prevent the macromolecular system from reaching thermodynamic equilibrium, resulting in hysteresis and artificially inflated Tm​ values[8].

  • Self-Validating Controls: Every assay plate must contain a Vehicle Control (buffer + DMSO equivalent) to establish the baseline Tm​ , and a Positive Control (e.g., 1 µM PDS) to confirm the dynamic range and sensitivity of the assay run[3].

Materials and Reagents

Table 1: Reagent Specifications & Assay Components
ComponentSpecification / SequencePurpose
G4 Oligonucleotide F21T: 5'-FAM-d(GGGTTAGGGTTAGGGTTAGGG)-TAMRA-3'Standard human telomeric G4 model[7].
Ligand Pyridostatin pentahydrochloride (PDS)Benchmark G4 stabilizer[1].
Base Buffer 10 mM Lithium Cacodylate (pH 7.2)Robust pH buffering without G4 stabilization[7].
Salt Additives 90 mM LiCl, 10 mM KClPrecise tuning of G4 thermodynamic stability[7].
Plastics 96-well or 384-well RT-PCR plates (Optical grade)Essential for accurate, low-background fluorescence reading.

Step-by-Step Protocol

G4_FRET_Workflow N1 1. Oligo Preparation (FAM/TAMRA) N2 2. G4 Thermal Folding (95°C to RT) N1->N2 N3 3. Ligand Addition (PDS Incubation) N2->N3 N4 4. FRET Melting (25°C to 95°C) N3->N4 N5 5. Fluorescence Monitoring N4->N5 N6 6. Data Analysis (ΔTm Calculation) N5->N6

Fig 2. Step-by-step experimental workflow for the in vitro G-quadruplex FRET melting assay.

Phase 1: Oligonucleotide Preparation and Folding
  • Reconstitution: Dilute the lyophilized dual-labeled F21T oligonucleotide in ultra-pure, DNase-free water to a stock concentration of 100 µM.

  • Working Dilution: Prepare a 400 nM working solution of F21T in the FRET melting buffer (10 mM Lithium Cacodylate pH 7.2, 90 mM LiCl, 10 mM KCl)[7].

  • Thermal Annealing (Folding): Transfer the working solution to a thermocycler. Heat to 95°C for 5 minutes to disrupt any pre-existing aggregates or intermolecular structures. Slowly cool the solution to room temperature (25°C) at a rate of -1°C/min.

    • Expert Note: Rapid quenching will trap kinetically favored, non-native structures. Slow cooling ensures the formation of the thermodynamically stable intramolecular G-quadruplex.

Phase 2: Ligand Preparation
  • Stock Solution: Dissolve Pyridostatin pentahydrochloride in 100% molecular-grade DMSO to create a 10 mM stock. Store in light-protected aliquots at -20°C.

  • Serial Dilutions: Prepare intermediate dilutions in the FRET melting buffer. For a standard screening, prepare a 2 µM PDS solution (this yields a 1 µM final concentration when mixed 1:1 with the oligo).

    • Expert Note: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v). Higher concentrations alter the dielectric constant of the solution, which can artificially destabilize the G4 structure[7].

Phase 3: Assay Setup & Thermal Cycling
  • Plate Loading: In a 96-well optical RT-PCR plate, add 25 µL of the folded F21T oligonucleotide (400 nM) to each well.

  • Ligand Addition: Add 25 µL of the prepared PDS solution (2 µM) to the respective wells. The final assay volume is 50 µL, containing 200 nM F21T and 1 µM PDS.

  • Controls: Include wells with 25 µL F21T + 25 µL buffer containing equivalent DMSO (Vehicle Control), and wells with buffer only (Background Fluorescence).

  • Sealing: Seal the plate tightly with an optical adhesive film. Centrifuge at 1000 x g for 1 minute to remove bubbles that could refract the laser.

  • Thermal Denaturation Program: Place the plate in a real-time PCR machine (e.g., Applied Biosystems HT7900 or equivalent)[7].

    • Equilibration: 25°C for 5 minutes.

    • Melt Curve: Ramp from 25°C to 95°C at a continuous rate of 0.5°C/min[8].

    • Detection: Read fluorescence continuously in the FAM channel (Excitation ~492 nm, Emission ~516 nm)[5].

Data Analysis and Interpretation

  • Normalization: Export the raw fluorescence data. Normalize the fluorescence curves by setting the lowest value (typically at 25°C) to 0 and the highest value (at 95°C) to 1.

  • Tm​ Calculation: The Tm​ is the temperature at which the normalized fluorescence equals 0.5. For higher precision, plot the first derivative of the fluorescence curve ( dF/dT ); the peak of this derivative curve corresponds precisely to the Tm​ .

  • ΔTm​ Determination: Subtract the Tm​ of the vehicle control from the Tm​ of the PDS-treated sample.

Table 2: Expected Quantitative Outcomes for Pyridostatin (PDS)
Target G4 SequenceLigand ConcentrationExpected Baseline Tm​ Expected ΔTm​ with PDSReference
Human Telomeric (F21T / wtTel26)1.0 µM~52.0 °C (in 10 mM K+ )+15.5 to +16.9 °C[4]
c-MYC (Promoter)1.0 µM~60.0 °C (in 1 mM K+ )+18.0 to +22.0 °C[3]

References

1.[1] Pyridostatin pentahydrochloride | Cell Cycle Inhibitors Source: tocris.com URL:

2.[5] Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay Source: nih.gov URL:

3.[4] Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes Source: acs.org URL:

4.[7] Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro Source: oup.com URL:

5.[2] The ALPK1/TIFA/NF-κB axis links a bacterial carcinogen to R-loop-induced replication stress Source: cuni.cz URL:

6.[6] G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions Source: mdpi.com URL:

7.[3] G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay Source: nih.gov URL:

8.[8] Thermal Melting Studies of Ligand DNA Interactions Source: springernature.com URL:

Sources

Application

Pyridostatin Pentahydrochloride in Telomerase Inhibition Assays: A Detailed Application Guide

For researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics, the targeting of telomerase continues to be a focal point. This enzyme, a reverse transcriptase responsible fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics, the targeting of telomerase continues to be a focal point. This enzyme, a reverse transcriptase responsible for maintaining telomere length, is overexpressed in approximately 85-90% of cancer cells, bestowing them with replicative immortality.[1][2] Pyridostatin pentahydrochloride has emerged as a potent agent in this field, not by direct enzymatic inhibition, but through a more nuanced mechanism: the stabilization of G-quadruplex (G4) structures.[3][4][5] This guide provides an in-depth exploration of pyridostatin's mechanism and a detailed protocol for its application in telomerase inhibition assays, emphasizing scientific integrity and field-proven insights.

The Foundation: Telomeres, Telomerase, and G-Quadruplexes

Telomeres, the protective caps at the ends of linear chromosomes, consist of repetitive G-rich DNA sequences (TTAGGG in humans).[6][7] With each cell division, these telomeres naturally shorten, a process that eventually signals cellular senescence or apoptosis.[7] Cancer cells circumvent this fate by upregulating telomerase, which adds telomeric repeats to the chromosome ends, thereby ensuring their indefinite proliferation.[1][6]

The G-rich single-stranded overhang of telomeric DNA can fold into a non-canonical secondary structure known as a G-quadruplex.[8][9] These structures are formed by the stacking of G-quartets, which are square planar arrangements of four guanine bases. The formation of a G-quadruplex at the telomere terminus can physically obstruct the binding of telomerase, effectively inhibiting its function.[10]

Pyridostatin: A G-Quadruplex Stabilizer

Pyridostatin is a synthetic small molecule designed to selectively bind to and stabilize G-quadruplex structures.[3][5][11] Its mechanism of action in the context of telomerase inhibition is therefore indirect. By locking the telomeric DNA into a G4 conformation, pyridostatin prevents telomerase from accessing its substrate, leading to progressive telomere shortening and subsequent cell cycle arrest and senescence in cancer cells.[4][12] Structural studies have revealed that pyridostatin's rigid aromatic rings stack on the G-tetrad planes, while its flexible side chains interact with the phosphate backbone, contributing to its high affinity and selectivity for G4 DNA over duplex DNA.[13][14][15]

It is crucial to understand that pyridostatin's cellular effects are not limited to telomerase inhibition. It can stabilize G-quadruplexes in other genomic regions, such as oncogene promoters, leading to the downregulation of proto-oncogenes like SRC and inducing a broader DNA damage response.[3][11][16]

Visualizing the Mechanism of Inhibition

G_quadruplex_inhibition cluster_0 Normal Telomerase Function cluster_1 Inhibition by Pyridostatin Telomere Telomere with 3' G-rich overhang Telomerase Telomerase Telomere->Telomerase binds to Elongation Telomere Elongation Telomerase->Elongation synthesizes G_quadruplex G-quadruplex Formation Pyridostatin Pyridostatin G_quadruplex->Pyridostatin Stabilized_G4 Stabilized G-quadruplex Pyridostatin->Stabilized_G4 stabilizes Blocked_Telomerase Telomerase Blocked Stabilized_G4->Blocked_Telomerase blocks binding of No_Elongation Inhibition of Elongation Blocked_Telomerase->No_Elongation Telomere_inhibited Telomere with 3' G-rich overhang Telomere_inhibited->G_quadruplex

Caption: Mechanism of telomerase inhibition by pyridostatin.

The Challenge with Standard Telomerase Assays

The most common method for measuring telomerase activity is the Telomeric Repeat Amplification Protocol (TRAP) assay.[17][18] This highly sensitive, PCR-based method involves two main steps:

  • Telomerase Extension: Telomerase in a cell extract extends a substrate oligonucleotide (TS primer) with telomeric repeats.

  • PCR Amplification: The extended products are then amplified by PCR.

A critical flaw arises when evaluating G-quadruplex ligands like pyridostatin using the standard TRAP assay. These compounds can inhibit the PCR amplification of the G-rich telomeric products, leading to a false-positive result of telomerase inhibition.[6][19][20] This is because the amplified DNA can itself form G-quadruplexes, which are then stabilized by the ligand, impeding the Taq polymerase.[21]

The Solution: A Modified TRAP Assay (TRAP-G4)

To circumvent the issue of PCR inhibition, a modified TRAP assay, often referred to as the TRAP-G4 assay, is essential for accurately assessing the inhibitory properties of G-quadruplex ligands.[13] This modified protocol utilizes a substrate primer that is already predisposed to forming a G-quadruplex, allowing for a more direct measurement of the ligand's effect on telomerase activity prior to the PCR step.

Quantitative Data for Pyridostatin

The following table summarizes representative data for pyridostatin. It is important to note that IC50 values from standard TRAP assays are often significantly lower (and thus misleading) than those obtained from direct assays that are not reliant on PCR amplification.

Assay TypeTargetReported IC50Reference
Direct Telomerase AssayTelomerase~520 nM
Cell Viability (72h)HT1080 cancer cells~0.6 µM
Cell Viability (72h)HeLa, HT1080, U2OS cells0.6 - 13.4 µM[12]

Detailed Protocol: Modified TRAP Assay for Pyridostatin (TRAP-G4)

This protocol is designed to provide a robust and reliable method for determining the telomerase inhibitory activity of pyridostatin pentahydrochloride.

Materials and Reagents
  • Cell Line: A telomerase-positive cell line (e.g., H1299, HeLa, or 293T cells).

  • Pyridostatin Pentahydrochloride: Prepare a stock solution in DMSO and store at -20°C.

  • TRAP Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EGTA, 0.1 mM Phenylmethylsulfonyl fluoride (PMSF), 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% Glycerol.

  • 10x TRAP Buffer: 200 mM Tris-HCl (pH 8.3), 15 mM MgCl2, 630 mM KCl, 0.05% Tween 20, 10 mM EGTA.

  • dNTP Mix: 10 mM each of dATP, dCTP, dGTP, and dTTP.

  • Primers (10 µM stocks):

    • TSG4 Primer: A G-quadruplex-forming substrate primer.

    • ACX Primer (Reverse Primer): A standard reverse primer for TRAP assays.

    • TSNT/NT Primers (Internal Control): For normalization.

  • Taq DNA Polymerase: A high-quality, thermostable DNA polymerase.

  • Nuclease-free water.

  • Protein Assay Reagents: (e.g., Bradford or BCA assay).

Experimental Workflow

TRAP_G4_Workflow A 1. Cell Lysate Preparation B 2. Telomerase Extension Reaction (with Pyridostatin) A->B Add lysate to reaction mix C 3. PCR Amplification B->C Amplify extended products D 4. Gel Electrophoresis C->D Separate PCR products E 5. Data Analysis D->E Quantify band intensities

Caption: Workflow for the modified TRAP-G4 assay.

Step-by-Step Procedure

a. Cell Lysate Preparation

  • Harvest approximately 1 x 10^6 telomerase-positive cells.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of ice-cold TRAP lysis buffer.

  • Incubate the lysate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay.

  • Store the lysate in aliquots at -80°C.

b. Telomerase Extension Reaction

  • On ice, prepare a master mix for the telomerase extension reaction. For each reaction, combine:

    • 10x TRAP Buffer: 2.5 µL

    • dNTP Mix (10 mM): 0.5 µL

    • TSG4 Primer (10 µM): 1 µL

    • ACX Primer (10 µM): 1 µL

    • TSNT Primer (1 µM): 1 µL

    • NT Primer (1 µM): 1 µL

    • Nuclease-free water: to a final volume of 23 µL

  • In separate PCR tubes, add 2 µL of cell lysate (containing approximately 1 µg of protein).

  • Add the desired concentrations of pyridostatin (or DMSO as a vehicle control) to each tube. A serial dilution is recommended to determine the IC50.

  • Add 23 µL of the master mix to each tube.

  • Incubate the reaction at 30°C for 30 minutes to allow for telomerase-mediated extension of the TSG4 primer.

c. PCR Amplification

  • Immediately following the extension step, add 0.5 µL of Taq DNA Polymerase to each reaction tube.

  • Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 5 minutes

d. Analysis of TRAP Products

  • Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

  • Stain the gel with a suitable DNA stain (e.g., SYBR Green or Ethidium Bromide).

  • Visualize the DNA ladder. A characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity.

  • The internal control (amplified from the TSNT/NT primers) should appear as a distinct band.

Data Analysis and Interpretation
  • Quantification: Quantify the intensity of the telomerase product ladder and the internal control band for each lane using densitometry software.

  • Normalization: Normalize the intensity of the telomerase product ladder to the intensity of the internal control band in the same lane. This corrects for any potential PCR inhibition that may still occur.

  • Calculation of Inhibition: Calculate the percentage of telomerase inhibition for each concentration of pyridostatin relative to the vehicle control (DMSO).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the pyridostatin concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System: Essential Controls

  • Negative Control (Lysis Buffer): A reaction containing lysis buffer instead of cell lysate to ensure there is no contamination.

  • Heat-Inactivated Lysate: A sample of the cell lysate heated to 85°C for 10 minutes prior to the assay to inactivate telomerase. This confirms that the observed activity is from telomerase.

  • Positive Control: A reaction with a known telomerase-positive cell lysate and no inhibitor.

  • Internal PCR Control (TSNT/NT): Crucial for normalizing the data and identifying non-specific PCR inhibition.[14]

Conclusion

Pyridostatin pentahydrochloride is a valuable tool for studying the biological consequences of G-quadruplex stabilization. When assessing its effect on telomerase, it is imperative to use a modified TRAP assay that accounts for the potential of G-quadruplex ligands to inhibit PCR amplification. By employing the detailed protocols and controls outlined in this guide, researchers can obtain accurate and reproducible data on the telomerase inhibitory activity of pyridostatin and other G-quadruplex stabilizing agents, contributing to the development of novel and effective anti-cancer strategies.

References

  • De Cian, A., et al. (2007). Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. Proceedings of the National Academy of Sciences, 104(44), 17347-17352. Available at: [Link]

  • Gomez, D., et al. (2002). Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay. Cancer Research, 62(12), 3365-3368. Available at: [Link]

  • Mergny, J. L., et al. (2001). Telomerase inhibitors based on quadruplex ligands selected by a fluorescence assay. Proceedings of the National Academy of Sciences, 98(6), 3062-3067. Available at: [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry, 10(32), 6537-6546. Available at: [Link]

  • Giardini, M. A., et al. (2014). Telomeres and Telomerase: Structure and Functions. Microbe Notes. Available at: [Link]

  • Boccardi, V., et al. (2024). The Role of Telomerase in Maintaining Telomere Length and Preventing Cellular Aging. MDPI. Available at: [Link]

  • Pompisz, M., et al. (2023). Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes. International Journal of Molecular Sciences, 24(7), 6793. Available at: [Link]

  • Moruno-Manchon, J. F., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging, 9(9), 1957-1970. Available at: [Link]

  • Cui, Y., et al. (2022). G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. Nucleic Acids Research, 50(8), 4275-4288. Available at: [Link]

  • Marchand, A., et al. (2020). Quadruplex Ligands in Cancer Therapy. Cancers, 12(11), 3433. Available at: [Link]

  • Zvereva, M. I., et al. (2019). Telomerase Structure and Function, Activity and Its Regulation with Emerging Methods of Measurement in Eukaryotes. IntechOpen. Available at: [Link]

  • Herbert, B. S. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. Nature Protocols, 1(4), 1583-1590. Available at: [Link]

  • Mao, Z. W., et al. (2015). G-quadruplex DNA targeted metal complexes acting as potential anticancer drugs. Inorganic Chemistry Frontiers, 2(6), 495-512. Available at: [Link]

  • Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1669. Available at: [Link]

  • Figure f7 from: The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging. Available at: [Link]

  • Wu, Y., et al. (2022). Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. Journal of the American Chemical Society, 144(28), 12694-12702. Available at: [Link]

  • Wu, Y., et al. (2022). Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. Journal of the American Chemical Society, 144(28), 12694-12702. Available at: [Link]

  • Rodriguez, R., et al. (2012). Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nature Chemical Biology, 8(3), 301-310. Available at: [Link]

  • Rodriguez, R., et al. (2012). Small molecule-induced DNA damage identifies alternative DNA structures in human genes. Nature Chemical Biology, 8(3), 301-310. Available at: [Link]

  • Berardinelli, F., et al. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Molecules, 26(16), 4755. Available at: [Link]

  • De Cian, A., et al. (2007). Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. Proceedings of the National Academy of Sciences, 104(44), 17347-17352. Available at: [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry, 10(32), 6537-6546. Available at: [Link]

  • De Cian, A., et al. (2007). Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. PNAS. Available at: [Link]

  • Trapp, C., et al. (2024). Measuring telomerase activity using TRAP assays. Methods in Molecular Biology, 2750, 203-221. Available at: [Link]

  • Sun, D., et al. (2008). TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules. Analytical Biochemistry, 380(1), 125-127. Available at: [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Springer Nature Experiments (2021). TRAP Assay Protocols and Methods. Available at: [Link]

  • Johnson, J. L., et al. (2024). Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. RNA, 30(8), 1104-1115. Available at: [Link]

  • Ludwig, A., et al. (2020). Optimized for routine: highly sensitive fluorescent Telomeric Repeat Amplification Protocol (f-TRAP). BioTechniques, 68(1), 23-31. Available at: [Link]

  • Johnson, J. L., et al. (2024). Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. bioRxiv. Available at: [Link]

  • Rodriguez, R., et al. (2008). Small-molecule-mediated G-quadruplex isolation from human cells. Nature Chemical Biology, 4(3), 183-187. Available at: [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. ResearchGate. Available at: [Link]

  • ResearchGate (2014). Telomerase inhibition by compounds 9–12 in a TRAP assay. Available at: [Link]

  • Johnson, J. L., et al. (2024). Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyridostatin Pentahydrochloride Solubility

Welcome to the Technical Support Center for Pyridostatin pentahydrochloride (PDS) . As a paradigmatic chemical probe, PDS is widely utilized for its unprecedented selectivity in stabilizing G-quadruplex (G4) structures i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridostatin pentahydrochloride (PDS) . As a paradigmatic chemical probe, PDS is widely utilized for its unprecedented selectivity in stabilizing G-quadruplex (G4) structures in both biophysical assays and cell-based models[1]. However, its unique molecular architecture often presents significant solubility challenges during assay preparation.

This guide is designed for researchers and drug development professionals. It moves beyond basic data sheets to explain the causality behind PDS precipitation, offering self-validating protocols to ensure your experiments are robust and reproducible.

Part 1: Quantitative Data Snapshot

Understanding the solubility limits of PDS across different solvent environments is critical before designing your experimental workflow. Below is a summary of maximum observed solubility thresholds based on empirical field data.

Solvent / ConditionMaximum SolubilityVisual AppearanceRecommended Application
Deionized (DI) H₂O > 10 mM[2]Clear solutionPrimary stock for in vitro biophysical assays
100% Anhydrous DMSO ~ 20 mMClear solutionPrimary stock for cell-based assays
Aqueous Buffer + 10% DMSO ~ 1 mM[3]Clear solutionIntermediate working stocks / titrations
High-Salt Buffer (e.g., K+ BPES, PBS) < 50 µM[2]Translucent blue-white precipitate[2]Not recommended for compound storage
Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does my PDS pentahydrochloride precipitate when I dilute my stock into PBS or K+-containing assay buffers? The Mechanism: PDS features an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold presenting a large, planar aromatic surface designed to facilitate π-π stacking with G-quartets[1]. In pure deionized water, the five protonated amines of the pentahydrochloride salt create strong electrostatic intermolecular repulsion, keeping the molecules highly soluble (>10 mM)[2]. However, when you introduce PDS into physiological buffers (like PBS or K+ BPES), the high concentration of Na⁺ or K⁺ ions effectively shields these positive charges. Stripped of their electrostatic repulsion, the planar aromatic surfaces rapidly undergo intermolecular π-π stacking, causing the compound to aggregate and "crash out" as a translucent blue-white suspension[2].

Mechanism A PDS Pentahydrochloride B DI Water (Low Ionic Strength) A->B C Buffer (High K+/Na+ Ions) A->C D Protonated Amines Repel B->D E Ions Shield Charges C->E F Stable Solution (>10mM) D->F G π-π Stacking & Aggregation E->G H Precipitation (<50µM) G->H

Mechanism of PDS solubility and salt-induced aggregation via π-π stacking.

Q2: What is the best solvent for preparing a concentrated primary stock solution? Best Practice: The choice of solvent depends entirely on your downstream application:

  • For In Vitro Biophysical Assays (CD, UV-Vis, ITC): Prepare your primary stock in sterile, nuclease-free Deionized (DI) Water. PDS pentahydrochloride easily achieves clear solutions at 10 mM in DI H₂O[2].

  • For Cell-Based Assays: Prepare your primary stock in 100% anhydrous DMSO. Ensure the DMSO is fresh to prevent compound degradation.

Q3: How can I prevent precipitation when assembling my final aqueous assay? The Solution: You must alter the thermodynamics of the solution to favor DNA-binding over self-aggregation.

  • The 10% DMSO Rule: If your assay tolerates it, maintain a final concentration of 10% DMSO in the buffer to disrupt hydrophobic stacking interactions[3].

  • Order of Addition (Critical): Never pre-incubate PDS in a high-salt buffer alone. Add your target oligonucleotide to the buffer first. The G-quadruplex structure provides a highly favorable binding pocket. When PDS is added last, it rapidly partitions into the G4 complex rather than self-aggregating.

  • Fresh Preparation: Aqueous dilutions must be made immediately prior to the experiment. Storing aqueous solutions of PDS for more than 24 hours is highly discouraged due to progressive aggregation[4].

Part 3: Validated Experimental Protocol

To ensure absolute scientific integrity, use the following self-validating workflow for preparing stable PDS-DNA assay mixtures.

Materials Required:

  • Pyridostatin pentahydrochloride (e.g., Tocris Cat# 4763[5])

  • Nuclease-free DI water & 100% Anhydrous DMSO

  • Target G-quadruplex oligonucleotide

  • Assay Buffer (e.g., 20 mM Potassium Phosphate, 70 mM KCl, pH 7.0[3])

Step-by-Step Methodology:

  • Primary Stock Preparation: Reconstitute PDS powder in nuclease-free DI water to a concentration of 10 mM. Vortex gently until completely dissolved. The solution must be perfectly clear.

  • Target Folding: In a separate vessel, fold your target G-quadruplex oligonucleotide in the assay buffer (heat to 90°C for 2-5 minutes, then cool slowly to room temperature)[3].

  • Intermediate Dilution: Dilute the 10 mM PDS stock to a 1 mM working concentration using a 10% DMSO aqueous solution[3].

  • Final Assembly: Slowly titrate the 1 mM PDS intermediate into the folded DNA-buffer mixture to reach your final desired concentration. Do not reverse this order.

  • Self-Validation Checkpoint (UV-Vis): Before proceeding to sensitive downstream applications, measure the UV-Vis absorbance of your final mixture. PDS has its primary absorbance peak around 227 nm[2]. Check the absorbance at 400 nm . PDS does not absorb light at 400 nm; therefore, any elevated baseline (A₄₀₀ > 0.05) indicates Rayleigh scattering caused by micro-precipitates. If scattering is detected, discard the mixture, increase the DMSO fraction slightly, or reduce the PDS concentration.

Workflow Step1 1. Make 10 mM Stock (DI Water or 100% DMSO) Step3 3. Intermediate Dilution (1 mM PDS in 10% DMSO) Step1->Step3 Step2 2. Fold G4 DNA Target (in K+ Buffer) Step4 4. Final Assembly (Add PDS to DNA, not reverse) Step2->Step4 Step3->Step4 Validate 5. Validate via UV-Vis (Check 400nm for scattering) Step4->Validate

Validated workflow for preparing stable PDS-DNA assay mixtures.

Sources

Optimization

Technical Support Center: Optimizing Pyridostatin Pentahydrochloride Dosage for Mouse Models

Welcome to the technical support center for the use of Pyridostatin (PDS) pentahydrochloride in mouse models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the use of Pyridostatin (PDS) pentahydrochloride in mouse models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful design and execution of your in vivo experiments.

Introduction to Pyridostatin (PDS)

Pyridostatin is a synthetic small molecule that has garnered significant interest in cancer research due to its ability to selectively bind to and stabilize G-quadruplex (G4) structures in DNA and RNA.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of several oncogenes, including SRC.[3][4] By stabilizing these G4 structures, Pyridostatin effectively creates roadblocks for DNA replication and transcription machinery, leading to DNA double-strand breaks (DSBs), cell cycle arrest, and, in susceptible cancer cells, apoptosis.[3][5][6] A key indicator of PDS-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[7]

This guide will walk you through the critical aspects of using Pyridostatin in mouse models, from dosage and administration to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage and administration route for Pyridostatin in mouse models?

A well-tolerated and effective dosage for Pyridostatin pentahydrochloride in mouse xenograft models is 7.5 mg/kg/day administered intravenously (IV) .[8][9] A common treatment schedule is five consecutive daily injections followed by a two-day break before resuming treatment.[8]

Q2: How should I prepare Pyridostatin for in vivo administration?

Pyridostatin pentahydrochloride is soluble in aqueous solutions. For intravenous injection, it can be dissolved in sterile saline.[8] It is advisable to prepare the solution fresh for each use. If you encounter solubility issues, gentle warming or sonication may aid in dissolution. For creating stock solutions, Dimethyl sulfoxide (DMSO) can be used, but the final concentration of DMSO in the injected solution should be minimized to avoid vehicle-related toxicity.

Q3: What are the expected signs of toxicity, and what should I do if I observe them?

At the recommended dose of 7.5 mg/kg IV, Pyridostatin is generally well-tolerated in mice, with no significant weight loss reported.[8] However, as with any experimental therapeutic, it is crucial to monitor the animals closely for any signs of toxicity, such as:

  • Significant weight loss (>15-20%)

  • Lethargy or changes in behavior

  • Ruffled fur

  • Labored breathing

If unexpected toxicity is observed, please refer to the Troubleshooting Guide: Unexpected Toxicity .

Q4: How can I confirm that Pyridostatin is engaging its target in my mouse model?

The most reliable pharmacodynamic biomarker for Pyridostatin's activity is the induction of DNA damage. This can be assessed by measuring the levels of phosphorylated H2AX (γH2AX) in tumor tissue.[7] An increase in γH2AX foci indicates that Pyridostatin is stabilizing G-quadruplexes and inducing DNA double-strand breaks. Other downstream markers of the DNA damage response, such as phosphorylated KAP1 (p-KAP1) and phosphorylated Chk1 (p-Chk1), can also be evaluated.[8][10]

Q5: Can I administer Pyridostatin via other routes, such as intraperitoneal (IP) or oral gavage?

While intravenous administration is the most documented and validated route for Pyridostatin in mouse models, intraperitoneal injection may be a viable alternative. IP administration can sometimes offer comparable bioavailability to IV for certain small molecules.[11] However, direct comparative studies for Pyridostatin are lacking. If considering IP administration, it is crucial to conduct a pilot study to assess efficacy and potential local toxicity. Oral administration is generally not recommended without specific formulation strategies to overcome potential poor bioavailability, a common challenge for many small molecules.[12]

Troubleshooting Guides

Guide 1: Lack of Efficacy (e.g., No Tumor Growth Inhibition)

It can be disheartening when an in vivo study does not yield the expected results. Below is a step-by-step guide to systematically troubleshoot a lack of efficacy with Pyridostatin.

Workflow for Troubleshooting Lack of Efficacy

Caption: Troubleshooting workflow for lack of Pyridostatin efficacy.

Step 1: Confirm Target Engagement

Before concluding that Pyridostatin is ineffective, it's essential to verify that it is reaching the tumor and inducing the expected biological effect.

  • Assess γH2AX levels: Collect tumor tissue from a subset of treated and control animals and perform immunohistochemistry (IHC) or western blotting for γH2AX. A significant increase in γH2AX in the treated group confirms that Pyridostatin is inducing DNA damage in the tumor.

  • Analyze downstream DNA damage markers: If possible, also assess the phosphorylation of other DNA damage response proteins like KAP1 and Chk1 via western blot.[8]

Step 2: Review Dosing and Administration

  • Verify formulation: Was the Pyridostatin fully dissolved? Were the calculations for the final concentration and injection volume correct?

  • Confirm administration route: If using intravenous injection, ensure that the injections were successfully administered into the tail vein. Infiltrated injections will lead to a lack of systemic exposure.

Step 3: Evaluate the Mouse Model

  • Intrinsic resistance of the tumor model: Not all tumor cell lines are equally sensitive to G-quadruplex stabilization. The genetic background of the tumor cells can significantly influence their response. It is recommended to perform in vitro sensitivity assays with your chosen cell line before embarking on a large-scale in vivo study.

  • Host-related factors: The specific strain of immunodeficient mouse used can sometimes influence tumor growth and drug metabolism.[13]

  • Tumor microenvironment: In some patient-derived xenograft (PDX) models, the tumor microenvironment may contribute to drug resistance.[4]

Guide 2: Unexpected Toxicity

While the recommended dose of Pyridostatin is generally well-tolerated, individual animal responses can vary.

Workflow for Investigating Unexpected Toxicity

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Troubleshooting

pyridostatin pentahydrochloride precipitation issues in dmso

Answering the user's request.## Technical Support Center: Pyridostatin Pentahydrochloride in DMSO This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Pyridostatin Pentahydrochloride in DMSO

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering precipitation issues with pyridostatin pentahydrochloride in dimethyl sulfoxide (DMSO). As a G-quadruplex stabilizing agent, pyridostatin is a critical tool in cancer biology and neurodegenerative disease research.[1][2] However, its hydrochloride salt form can present solubility challenges in DMSO, a common laboratory solvent. This document provides in-depth troubleshooting protocols, explains the underlying chemical principles, and offers field-proven best practices to ensure the successful preparation and use of your pyridostatin solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridostatin pentahydrochloride precipitating out of the DMSO stock solution?

Precipitation of pyridostatin pentahydrochloride from DMSO is most commonly attributed to one primary factor: water contamination in the DMSO .[3][4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] The introduction of water alters the polarity and hydrogen-bonding network of the solvent, significantly reducing the solubility of hydrochloride salts like pyridostatin.[3] Other contributing factors can include exceeding the compound's solubility limit, improper storage conditions, or multiple freeze-thaw cycles which can promote crystallization.[3][5][6]

Q2: What is the actual solubility of pyridostatin and its salts in DMSO?

The reported solubility varies between different forms of pyridostatin and can be influenced by the purity and handling of the DMSO. It is crucial to consult the manufacturer's datasheet for your specific batch. However, published data provides a general guideline.

Compound FormSolventReported SolubilitySource(s)
Pyridostatin (Free Base)DMSO≥20.85 mg/mL to ≥100 mg/mL[7][8][9]
Pyridostatin HydrochlorideH₂O50 mg/mL (with ultrasound)[10]
Pyridostatin HydrochlorideDMSO2 mg/mL[11]
Pyridostatin (TFA Salt)DMSO~20 mg/mL[12][13]
Pyridostatin (TFA Salt)PBS (pH 7.2)~5 mg/mL[12][13]

Note: Suppliers often recommend using newly opened, anhydrous DMSO for the best results, as moisture-contaminated DMSO can significantly reduce solubility.[7][14]

Q3: Can I gently heat the solution to redissolve the precipitate?

Yes, gentle warming can be an effective method to redissolve precipitated pyridostatin. Warming the solution to 37°C for 10-15 minutes, often in conjunction with vortexing or sonication, can help break up aggregates and increase solubility.[8][9][15] However, avoid excessive heat, as it could potentially degrade the compound. This method is most effective for solutions where precipitation is due to minor water absorption or cooling.

Q4: Are there alternative solvents to DMSO for pyridostatin?

While DMSO is the most common solvent for in vitro studies, some alternatives exist. The trifluoroacetate (TFA) salt of pyridostatin shows solubility in ethanol (~5 mg/mL) and dimethylformamide (DMF) (~30 mg/mL).[12][13] For certain applications, aqueous buffers like PBS can be used, particularly with the TFA salt, although stability in aqueous solutions is limited, and storage for more than one day is not recommended.[12] If considering an alternative, it is critical to validate its compatibility with your specific experimental system, as solvents can have their own biological effects.[16][17]

In-Depth Troubleshooting Guide

This section addresses specific precipitation scenarios with detailed causative explanations and step-by-step resolution protocols.

Issue 1: Precipitate Observed in a Freshly Prepared Stock Solution

You've just dissolved your pyridostatin pentahydrochloride powder in DMSO, but the solution is cloudy or contains visible solid particles.

Primary Cause: The most likely culprit is the use of non-anhydrous or "wet" DMSO. Even a small amount of absorbed water can prevent the complete dissolution of the hydrochloride salt at higher concentrations.[3][4]

Troubleshooting Protocol:

  • Confirmation: Before proceeding, gently vortex the vial for 1-2 minutes to ensure the issue isn't just slow dissolution.

  • Assisted Dissolution:

    • Place the sealed vial in a 37°C water bath for 10-15 minutes.[9]

    • After warming, place the vial in an ultrasonic bath for 15-20 minutes to break apart any remaining solid aggregates.[8][10]

    • Visually inspect for a clear solution.

  • If Precipitation Persists: This indicates a significant solubility issue, likely due to heavily contaminated DMSO or an attempt to create a supersaturated solution.

    • Action: Prepare a fresh stock solution using a brand new, unopened bottle of high-purity, anhydrous DMSO. Ensure the target concentration is within the reported solubility limits (see Table 1).

    • Best Practice: Purchase DMSO in smaller-volume bottles to minimize the frequency and duration of exposure to ambient air.

Issue 2: A Previously Clear Stock Solution Becomes Cloudy After Storage or Freeze-Thaw Cycles

Your pyridostatin stock solution was perfectly clear when you made it, but now, after time in the freezer, it shows a precipitate.

Primary Cause: This is a classic sign of two related issues: progressive water absorption and the physical stress of freeze-thaw cycles. Each time the stock vial is opened, it's exposed to atmospheric moisture, which is absorbed by the hygroscopic DMSO.[5] The process of freezing and thawing can then provide the energy needed to initiate crystallization and precipitation of the compound, which is now in a less optimal solvent environment.[3][6]

Troubleshooting Workflow

cluster_start cluster_steps cluster_prevention Prevention Strategy start Precipitation Observed in Stored Stock warm_sonicate 1. Warm to 37°C 2. Vortex/Sonicate start->warm_sonicate check_clear Is the solution clear? warm_sonicate->check_clear use_supernatant Option A (Use with caution): Centrifuge to pellet precipitate. Use clear supernatant. (Note: Concentration is now unknown) check_clear->use_supernatant No prepare_new Option B (Recommended): Discard old stock. Prepare fresh stock solution. check_clear->prepare_new Yes, but recurs OR No, and accuracy is critical prevention_node Use Anhydrous DMSO Aliquot into single-use vials Store at -80°C with desiccant prepare_new->prevention_node Follow Best Practices

Caption: Troubleshooting workflow for stored pyridostatin solutions.

Resolution Protocol:

  • Attempt to Redissolve: Follow the "Assisted Dissolution" steps from Issue 1 (gentle warming and sonication).

  • Evaluate Outcome:

    • If the precipitate redissolves, immediately aliquot the stock solution into smaller, single-use vials to minimize future freeze-thaw cycles and air exposure. Store these aliquots at -80°C for long-term stability (up to 6 months).[7]

    • If the precipitate does not redissolve, the concentration of the solution is compromised. For quantitative experiments, it is highly recommended to discard this stock and prepare a fresh one following the best practices outlined below.

Best Practices: Preparation and Storage Protocol

Adhering to a stringent protocol from the outset is the most effective way to prevent precipitation issues.

The Chemistry of Prevention: The Role of Water

DMSO is a polar aprotic solvent, excellent at dissolving a wide range of compounds.[18] However, when it absorbs water, its properties shift. The water molecules form a more structured hydrogen-bonding network within the DMSO, making it more difficult for the solvent to effectively solvate large organic molecules and, particularly, hydrochloride salts.[3] This change in the solvent environment lowers the compound's solubility, leading to precipitation.

Mechanism: How Water in DMSO Causes Precipitation cluster_anhydrous Anhydrous DMSO cluster_hygroscopic Hygroscopic (Wet) DMSO dmso1 DMSO dissolved Proper Solvation (Clear Solution) dmso1->dissolved effectively dissolves pds1 Pyridostatin Pentahydrochloride pds1->dmso1 added to air Atmospheric Moisture (H₂O) water H₂O hydrated_dmso 'Wet' DMSO (Altered Polarity) air->hydrated_dmso contaminates dmso2 DMSO precipitate Poor Solvation (Precipitation) hydrated_dmso->precipitate fails to dissolve pds2 Pyridostatin Pentahydrochloride pds2->hydrated_dmso added to

Caption: The hygroscopic effect of DMSO on pyridostatin solubility.

Step-by-Step Protocol for Stock Solution Preparation (10 mM Example):

  • Pre-Preparation:

    • Allow the pyridostatin pentahydrochloride vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Use a new, sealed bottle of anhydrous, high-purity DMSO (≥99.9%).

  • Calculation:

    • The formula weight of Pyridostatin Trihydrochloride is 706.03 g/mol .[19] (Note: Confirm the exact salt form and molecular weight from your supplier's datasheet, as pentahydrochloride may differ).

    • For a 10 mM stock: Weigh 7.06 mg of pyridostatin pentahydrochloride.

    • Volume of DMSO to add: 1 mL.

  • Dissolution:

    • Add the weighed powder to a sterile, appropriately sized vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • Immediately cap the vial tightly.

    • Vortex vigorously for 2-3 minutes.

    • If any particulates remain, sonicate for 15-20 minutes. Gentle warming to 37°C can be applied if necessary.[9]

    • Ensure the final solution is completely clear before proceeding.

  • Storage:

    • Aliquot: Divide the stock solution into single-use volumes (e.g., 10-50 µL) in low-retention microcentrifuge tubes. This is the single most effective step to prevent issues from freeze-thaw cycles.

    • Sealing: Ensure tubes are sealed tightly. Consider using tubes with O-rings for a better seal.

    • Temperature: Store aliquots at -80°C for long-term storage (≤ 6 months) or -20°C for short-term storage (≤ 1 month).[7][10]

    • Environment: Place the aliquot tubes inside a secondary container (like a small freezer box) that also contains a desiccant to create a dry microenvironment.

By implementing these rigorous preparation and storage techniques, you can ensure the integrity and reliability of your pyridostatin pentahydrochloride solutions, leading to more accurate and reproducible experimental results.

References

  • RayBiotech. (n.d.). Pyridostatin. Retrieved from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry, 10(32), 6537-6546. Retrieved from [Link]

  • Lipe, J. A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 19(9), 1302-8. Retrieved from [Link]

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-9. Retrieved from [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Retrieved from [Link]

  • Moruno-Manchon, J. F., et al. (2017). The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons. Aging, 9(9), 1957-1970. Retrieved from [Link]

  • Wu, G., et al. (2022). Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. Journal of the American Chemical Society, 144(27), 12176-12185. Retrieved from [Link]

  • Zingg, D., et al. (2022). Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours. EMBO Molecular Medicine, 14(3), e14501. Retrieved from [Link]

  • De Magis, A., et al. (2019). DNA damage and genome instability by G-quadruplex ligands are mediated by R loops in human cancer cells. Proceedings of the National Academy of Sciences, 116(2), 816-825. Retrieved from [Link]

  • ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridostatin is neurotoxic for primary cortical neurons. Retrieved from [Link]

  • Allouch, A., et al. (2021). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Pharmaceutics, 13(11), 1779. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Biology Stack Exchange. (2012, September 10). How to prevent protein precipitation? Retrieved from [Link]

  • GenScript. (n.d.). PCR Troubleshooting Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

pyridostatin pentahydrochloride vs braco-19 for g4 stabilization

Title : A Comparative Guide to G-Quadruplex Stabilization: Pyridostatin Pentahydrochloride vs. BRACO-19 Executive Summary: Targeting the G-Quadruplex Landscape G-quadruplexes (G4s) are non-canonical secondary nucleic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : A Comparative Guide to G-Quadruplex Stabilization: Pyridostatin Pentahydrochloride vs. BRACO-19

Executive Summary: Targeting the G-Quadruplex Landscape

G-quadruplexes (G4s) are non-canonical secondary nucleic acid structures formed by guanine-rich sequences. They are predominantly found in functional genomic regions, including telomeres and the promoters of key oncogenes (e.g., c-MYC, SRC, KRAS). For drug development professionals and molecular biologists, stabilizing these structures offers a powerful mechanism to inhibit telomerase activity, repress oncogene transcription, and induce targeted DNA damage. This guide provides an objective, data-driven comparison of two gold-standard G4 ligands: Pyridostatin pentahydrochloride (PDS) and BRACO-19 .

Mechanistic Profiling & Ligand Dynamics

Pyridostatin Pentahydrochloride (PDS) PDS is a highly specific, planar G4 stabilizer that interacts with both DNA and RNA G4s.

  • Binding Dynamics: PDS binds with high affinity (Kd ≈ 490 nM) through extensive π-π stacking interactions with the terminal G-quartets of the quadruplex structure[1].

  • Cellular Impact: It acts as a potent inducer of replication- and transcription-dependent DNA damage. By stabilizing G4s, PDS causes polymerase stalling, leading to the rapid accumulation of γH2AX foci (a marker of DNA double-strand breaks) and the formation of R-loops[2][3][4].

  • Application Niche: Due to its robust ability to stall polymerases, PDS is the undisputed gold standard for G4-seq (high-throughput sequencing of G4s) and transcriptomic mapping of G4 landscapes across the human genome[3].

BRACO-19 BRACO-19 is a disubstituted acridine derivative originally optimized as a telomerase inhibitor.

  • Binding Dynamics: BRACO-19 exhibits exceptional affinity for specific G4s, binding the c-MYC promoter G4 with a Kd of ~25.2 nM and telomeric G4s at ~100 nM[5]. It engages the quadruplex via top stacking, bottom intercalation, and groove binding[6].

  • Cellular Impact: It effectively uncaps 3' telomere ends, inhibits the helicase activity of BLM and WRN proteins, and triggers a severe DNA damage response at telomeres[6]. It has also shown high efficacy in stabilizing viral G4s, such as those found in Human Herpesvirus 6A[5].

  • Application Niche: BRACO-19 is highly preferred for telomere-directed anti-cancer strategies and antiviral research targeting G4-mediated viral integration.

Quantitative Data Comparison

ParameterPyridostatin Pentahydrochloride (PDS)BRACO-19
Chemical Class Bis-quinolinyl derivativeAcridine derivative
Primary Target Preference Broad-spectrum (DNA/RNA G4s, SRC, SUB1)Telomeric DNA, c-MYC, Viral G4s
Binding Affinity (Kd) ~490 nM[1]~25.2 nM (c-MYC), ~100 nM (Telomeric)[5]
Thermal Stabilization (ΔTm) +9.4°C to +39.0°C (Sequence dependent)[7]> +23.2°C (Telomeric sequences at 5 µM)[5]
Telomerase Inhibition (IC50) N/A (Primary action via polymerase stalling)~115 nM[6]
Key Cellular Marker γH2AX accumulation, R-loop formation[3]Telomere uncapping, BG4 foci increase[5]

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust G4 research requires orthogonal validation: biophysical confirmation of stability (FRET) followed by cellular target engagement (Immunofluorescence).

Protocol A: FRET Melting Assay for Thermodynamic Profiling Causality & Rationale: FRET melting provides a direct thermodynamic readout of structural stability. By utilizing a dual-labeled oligonucleotide (e.g., FAM at the 5' end and TAMRA at the 3' end), the folded G4 brings the fluorophore and quencher into proximity. Ligand binding increases the thermal energy required to unfold the structure, translating to a measurable shift in melting temperature (ΔTm). To ensure the system is self-validating, a mutant sequence (G-to-A substitutions) must be run in parallel to rule out non-specific DNA intercalation[8].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Dilute dual-labeled G4-forming oligonucleotides (e.g., F21T for telomeric DNA) to 400 nM in a 10 mM potassium phosphate buffer (pH 7.4) supplemented with 90 mM KCl.

  • Thermal Annealing: Heat the DNA to 95°C for 5 minutes, then cool to room temperature at a rate of 0.5°C/min. Crucial step: Slow cooling ensures proper intramolecular G4 folding rather than intermolecular aggregation.

  • Ligand Incubation: Aliquot 50 µL of the annealed DNA into a 96-well PCR plate. Add PDS or BRACO-19 to achieve a final ligand concentration of 1 µM to 5 µM. Include a vehicle control (DMSO) and a mutant DNA control. Incubate at room temperature for 30 minutes.

  • Thermal Denaturation: Using a real-time PCR machine, excite at 492 nm and record emission at 522 nm. Ramp the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Normalize the emission data. The Tm is the temperature at which the normalized emission is 0.5. Calculate ΔTm = Tm(Ligand) - Tm(Vehicle).

Protocol B: Cellular G4 Stabilization & DNA Damage Assay Causality & Rationale: In vitro affinity does not guarantee in vivo target engagement due to chromatin compaction and cellular permeability. By co-staining for BG4 (a G4-structure-specific antibody) and γH2AX (a marker for DNA double-strand breaks), we establish a direct causal link between ligand-induced G4 stabilization and the resulting replication stress[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells on glass coverslips. Treat with 2 µM to 10 µM of PDS or BRACO-19 for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Optional: Pre-treat with RNase A to isolate DNA G4 signals from RNA G4s.

  • Blocking & Primary Antibody: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with anti-BG4 (1:200) and anti-γH2AX (1:500) primary antibodies.

  • Secondary Antibody & Imaging: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour. Mount with DAPI.

  • Quantification: Use confocal microscopy to quantify the number of nuclear BG4 and γH2AX foci per cell. A valid result will show a statistically significant, dose-dependent increase in colocalized foci compared to untreated controls.

Mechanistic Pathway Visualization

G4_Stabilization Ligands G4 Ligands (PDS / BRACO-19) G4_DNA G-Quadruplex (G4) DNA/RNA (Telomeres, c-MYC, SRC) Ligands->G4_DNA High Affinity Binding Telomerase Telomerase Inhibition G4_DNA->Telomerase Telomeric G4s Transcription Transcriptional Repression G4_DNA->Transcription Promoter G4s DDR DNA Damage Response (γH2AX Accumulation) Telomerase->DDR Transcription->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis Unresolved Stress

Mechanistic pathway of G4 stabilization by PDS and BRACO-19 leading to cellular apoptosis.

Conclusion & Selection Guide

Both PDS and BRACO-19 are exceptional tools for G4 research, but their optimal use cases diverge based on experimental goals.

  • Choose Pyridostatin (PDS) if your primary objective is mapping the global G4 landscape (e.g., G4-seq), studying broad-spectrum transcription-dependent DNA damage, or targeting RNA G4s.

  • Choose BRACO-19 if your research is heavily focused on telomere biology, telomerase inhibition, or targeting specific viral G4 integrations where its extreme low-nM affinity for telomeric sequences provides a distinct advantage.

References

  • Stabilization of Telomere G-Quadruplexes Interferes with Human Herpesvirus 6A Chromosomal Integration. PMC / NIH.[Link]

  • Small molecule G-quadruplex ligands are antibacterial candidates for Gram-negative bacteria. bioRxiv.[Link]

  • Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction. MDPI.[Link]

  • Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA. PMC / NIH.[Link]

  • G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex. Nucleic Acids Research.[Link]

  • G-quadruplexes and ligands: Biophysical methods. Encyclopedia MDPI.[Link]

  • Histone H3 serine-57 is a CHK1 substrate whose phosphorylation affects DNA repair. Nature Communications / PMC.[Link]

Sources

Comparative

pyridostatin pentahydrochloride vs cx-5461 in ribosomal dna transcription inhibition

Title: Pyridostatin Pentahydrochloride vs. CX-5461: A Comprehensive Guide to rDNA Transcription Inhibition Introduction The hyperactivation of ribosomal RNA (rRNA) transcription by RNA Polymerase I (Pol I) is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pyridostatin Pentahydrochloride vs. CX-5461: A Comprehensive Guide to rDNA Transcription Inhibition

Introduction

The hyperactivation of ribosomal RNA (rRNA) transcription by RNA Polymerase I (Pol I) is a fundamental hallmark of cancer, driving the elevated ribosome biogenesis required for unchecked cellular proliferation[1]. For years, targeting the nucleolus was considered "undruggable," but the emergence of selective small-molecule inhibitors has revolutionized this landscape. Two of the most prominent agents in this space are CX-5461 (Pidnarulex) and Pyridostatin pentahydrochloride (PDS) .

While both compounds profoundly inhibit rDNA transcription and induce nucleolar stress, their mechanistic journeys are distinct. CX-5461 was originally championed as a direct Pol I initiation inhibitor, whereas PDS was developed as a prototypical G-quadruplex (G4) stabilizer. However, recent multi-omics and structural biology advancements have blurred these lines, revealing that both compounds converge on G4 stabilization and Topoisomerase II (TOP2) poisoning[2],[3].

Mechanistic Divergence: Causality in Action

To select the appropriate probe for your drug development pipeline, you must understand the causality of their molecular interactions.

CX-5461: The Multi-Targeted Pol I Inhibitor CX-5461 was initially characterized by its ability to prevent the binding of the Selectivity Factor 1 (SL1) complex to the rDNA promoter, starving the Pol I machinery of its initiation complex[4]. However, the causality of its potent cytotoxicity in homologous recombination (HR)-deficient cancers (e.g., BRCA1/2 mutations) could not be fully explained by Pol I inhibition alone. Recent studies have reclassified CX-5461 as a potent G4 stabilizer and a TOP2 poison[5],[6]. By binding to G-rich sequences within the rDNA promoter and across the genome, CX-5461 traps TOP2 cleavage complexes (TOP2cc), leading to replication fork collapse and DNA double-strand breaks (DSBs)[3].

Pyridostatin (PDS): The Prototypical G4 Landscape Mapper Unlike CX-5461, PDS was rationally designed to selectively bind and stabilize G4 structures over duplex DNA. In the context of rDNA—which is highly enriched in G-tracts—PDS acts as a physical roadblock. The causality of PDS-induced rDNA transcription inhibition is purely structural: the stabilized G4s prevent the progression of the transcription machinery. Furthermore, the collision between elongating polymerases and PDS-stabilized G4s actively recruits and traps TOP2, resulting in transcription-dependent DNA damage[3].

Mechanism CX CX-5461 G4 G-Quadruplex (G4) Stabilization CX->G4 Stabilizes SL1 SL1 Complex Displacement CX->SL1 Direct Binding TOP2 TOP2 Poisoning & Cleavage Complexes CX->TOP2 Traps TOP2cc PDS Pyridostatin (PDS) PDS->G4 Highly Selective PDS->TOP2 Transcription-dependent G4->TOP2 Recruits TOP2 rDNA rDNA Transcription Inhibition G4->rDNA Steric Blockade SL1->rDNA DSB DNA Double-Strand Breaks (DSBs) TOP2->DSB DSB->rDNA DDR Arrest

Fig 1: Mechanistic divergence of CX-5461 and PDS in rDNA transcription and DNA damage.

Quantitative Comparison Profile

When designing experiments, understanding the quantitative binding affinities and clinical status of these compounds is critical for accurate modeling.

FeatureCX-5461 (Pidnarulex)Pyridostatin Pentahydrochloride (PDS)
Primary Classification First-in-class Pol I Inhibitor / G4 StabilizerPrototypical G4 Ligand / Chemical Probe
rDNA Inhibition Mechanism SL1 displacement & G4-mediated steric blockG4-mediated steric block & TOP2cc trapping
TOP2 Poisoning Yes (Primary driver of cytotoxicity)[6]Yes (Transcription-dependent)[3]
In vitro G4 Stabilization (ΔTm) ~30 K (Human telomeric G4 at 10 μM)[5]>30 K (Highly selective for c-MYC, c-KIT, rDNA)
Clinical Status Phase I/II Trials (BRCA1/2 deficient cancers)[2]Preclinical / In vitro probe

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that no single assay can definitively prove a mechanism. You must build self-validating experimental systems. Below are the gold-standard protocols for evaluating these compounds, designed with internal causality loops to prevent false positives.

Protocol 1: FRET-Melting Assay for G4 Stabilization

Causality Rationale: To prove that rDNA transcription inhibition is driven by G4 stabilization rather than general DNA intercalation, you must measure the ligand's ability to increase the melting temperature (ΔTm) of G4-forming sequences compared to a double-stranded DNA (dsDNA) control[5].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize dual-labeled (e.g., FAM/TAMRA) oligonucleotides corresponding to the rDNA promoter G4 sequence and a control hairpin dsDNA.

  • Annealing: Heat oligos to 95°C for 5 minutes in a potassium-rich buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.4) and cool slowly to room temperature to allow G4 folding.

  • Ligand Incubation: Add CX-5461 or PDS (titrated from 0.1 μM to 10 μM) to the folded oligos.

  • Thermal Denaturation: Run the samples in a real-time PCR machine, increasing the temperature from 25°C to 95°C at a rate of 1°C/min, monitoring FAM fluorescence.

  • Self-Validation Check: The assay is only valid if the ΔTm for the dsDNA control remains negligible (<2 K), proving the ligand is not a non-specific intercalator. CX-5461 typically yields a ΔTm of ~25-30 K for G4s[5].

Protocol 2: qRT-PCR of 47S pre-rRNA for Pol I Inhibition

Causality Rationale: Mature 18S and 28S rRNAs have half-lives of several days. Measuring them to assess acute Pol I inhibition will yield false negatives. Instead, you must measure the short-lived 47S pre-rRNA transcript (half-life ~15 minutes). If Pol I is inhibited, 47S levels will plummet immediately.

Step-by-Step Methodology:

  • Cell Treatment: Treat target cells (e.g., HCT116) with IC50 concentrations of CX-5461 or PDS for 2 hours.

  • RNA Extraction: Isolate total RNA using a column-based method, ensuring strict DNase I treatment to remove genomic rDNA contamination (which would falsely elevate the 47S signal).

  • cDNA Synthesis: Reverse transcribe using random hexamers.

  • qRT-PCR: Amplify the 5' External Transcribed Spacer (5' ETS) region of the 47S pre-rRNA.

  • Self-Validation Check: Normalize the 47S signal against a Pol II-transcribed housekeeping gene (e.g., GAPDH or ACTB). A valid result will show >80% reduction in 47S with no significant change in GAPDH, proving selectivity for Pol I over Pol II[1].

Workflow Step1 1. Cell Treatment (CX-5461 or PDS) Step2A 2A. FRET-Melting (G4 vs dsDNA) Step1->Step2A Step2B 2B. 47S pre-rRNA qRT-PCR Step1->Step2B ControlA Internal Control: dsDNA Baseline (ΔTm < 2K) Step2A->ControlA Step3 3. Mechanism Validation (Target Selectivity) Step2A->Step3 ControlB Internal Control: GAPDH (Pol II Activity) Step2B->ControlB Step2B->Step3

Fig 2: Self-validating experimental workflow for assessing G4 stabilization and Pol I inhibition.

Application Scientist Insights: Choosing the Right Probe

When consulting with drug development teams, the choice between CX-5461 and PDS comes down to the end goal of the study:

  • Choose CX-5461 if your objective is translational oncology. Because it is already in Phase I/II clinical trials for advanced hematologic malignancies and BRCA1/2-deficient solid tumors[5],[2], generating preclinical data with CX-5461 provides a direct line of sight to clinical application. It is the ideal compound for studying synthetic lethality in homologous recombination-deficient (HRD) models or exploring synergistic combinations with PARP inhibitors[4].

  • Choose Pyridostatin (PDS) if your goal is fundamental mechanistic biology. PDS lacks the SL1-displacement confounder of CX-5461, making it a "cleaner" probe for isolating the specific effects of G4 stabilization on rDNA transcription and replication stress[3]. It is the gold standard for mapping G4 landscapes and studying transcription-coupled DNA damage.

Both compounds are indispensable tools in the modern molecular biology arsenal, but their distinct mechanistic nuances dictate their optimal use cases.

Sources

Validation

validation of g-quadruplex specific antibodies using pyridostatin pentahydrochloride treatment

Validating G-Quadruplex-Specific Antibodies: A Comparative Guide Using Pyridostatin Pentahydrochloride Introduction: The Challenge of G4 Detection G-quadruplexes (G4s) are non-canonical secondary nucleic acid structures...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating G-Quadruplex-Specific Antibodies: A Comparative Guide Using Pyridostatin Pentahydrochloride

Introduction: The Challenge of G4 Detection

G-quadruplexes (G4s) are non-canonical secondary nucleic acid structures formed by guanine-rich sequences. They play critical roles in oncogene transcriptional regulation, DNA replication, and telomere stability (1[1]). The visualization of these dynamic structures in living cells has been revolutionized by G4-specific antibodies. However, because G4 folding is highly transient and dependent on the cell cycle, rigorous validation of these antibodies is paramount.

As an application scientist, I emphasize that an antibody cannot be trusted solely by its commercial label; its structural specificity must be functionally interrogated. This guide provides an objective comparison of leading G4 antibodies (BG4, 1H6, and D1) and establishes a self-validating experimental framework using the highly specific G4-stabilizing ligand, pyridostatin (PDS) pentahydrochloride.

The Causality of PDS-Mediated Validation

Why use PDS for antibody validation? Pyridostatin pentahydrochloride is a highly selective small-molecule ligand that binds and thermodynamically stabilizes G4 structures in vivo (2[2]). Under normal conditions, G4s exist in a dynamic equilibrium with unfolded double-stranded DNA. When cells are treated with PDS, replication machinery stalls at these G4 sites, shifting the equilibrium toward the folded G4 state.

Consequently, a truly specific G4 antibody will exhibit a quantifiable, multi-fold increase in nuclear foci following PDS treatment (3[3]). If an antibody's fluorescent signal remains static despite PDS treatment, its specificity for the G4 conformation is highly suspect, and it may be cross-reacting with single-stranded DNA.

G A G-Rich DNA (Dynamic Unfolded) C Stabilized G4 Structure A->C Equilibrium Shift B Pyridostatin (PDS) Treatment B->C Intercalation & Stabilization D G4 Antibody (e.g., BG4 / 1H6) C->D Structural Recognition E Quantifiable Fluorescent Foci D->E Amplification

Mechanistic pathway of PDS-induced G4 stabilization and subsequent antibody recognition.

Comparative Analysis of G4-Specific Antibodies

Selecting the right antibody depends heavily on the target G4 topology and the experimental workflow. Below is a critical comparison of the three most utilized G4 antibodies.

Table 1: Quantitative and Qualitative Comparison of G4 Antibodies

FeatureBG41H6D1
Format Recombinant scFv (Phage display)Mouse Monoclonal (IgG2a)Recombinant scFv (Phage display)
Binding Affinity (Kd) ~17.4 nM (4[4])High avidityHigh affinity
Topological Preference Parallel, anti-parallel, mixedTetramolecular & UnimolecularStrong preference for Parallel
Sequence Specificity Sequence independentSequence independentSequence independent
PDS Responsiveness Validated (Significant foci increase)Validated (Signal increases w/ ligands)Validated
Best Use Case ChIP-seq, global G4 IF mappingFlow cytometry, ICC, IHCParallel G4-specific assays

Expert Insight: BG4 remains the gold standard for global G4 mapping due to its well-characterized binding affinity (Kd = 17.4 nM) and broad topological recognition (5[5]). However, because BG4 is a FLAG- or His-tagged single-chain variable fragment (scFv), it requires secondary and tertiary detection layers. In contrast, 1H6 is a traditional mouse monoclonal antibody, which simplifies multiplexed immunofluorescence workflows, though it may not recognize all unimolecular G4 structures (6[6]).

Self-Validating Experimental Protocol: PDS-Driven Immunofluorescence

To ensure absolute trustworthiness, an immunofluorescence protocol must be a self-validating system. This means incorporating both positive modulation (PDS treatment) and negative modulation (nuclease digestion) to definitively prove that the fluorescent signal originates exclusively from DNA G4s.

Step 1: Cell Seeding and PDS Treatment
  • Seed human osteosarcoma (U2OS) or HeLa cells on glass coverslips in 6-well plates to achieve 60-70% confluency.

  • Positive Control Generation: Treat the experimental group with 10 µM Pyridostatin pentahydrochloride (PDS) for 14 hours at 37°C (7[7]). Leave a control group untreated (vehicle only). Causality: Treating for 14 hours ensures cells progress through S-phase, where the replication machinery encounters PDS-stabilized G4s, maximizing replication stress and foci formation.

Step 2: Fixation and Permeabilization
  • Wash cells gently with 1X PBS.

  • Fix cells using 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Permeabilize using 0.5% Triton X-100 in PBS for 5 minutes on ice.

Step 3: Nuclease Treatments (The Self-Validation Step)
  • Isolating DNA G4s: Because G4 antibodies can also bind RNA G4s (rG4s) in the cytoplasm, treat permeabilized cells with RNase A (100 µg/mL) for 1 hour at 37°C to isolate the DNA-specific signal (8[8]).

  • Negative Control: In a separate control well, treat with DNase I. Causality: A true DNA G4 signal must be resistant to RNase A but completely abrogated by DNase I. If the signal survives DNase I, the antibody is non-specifically binding to proteins or the nuclear matrix.

Step 4: Antibody Incubation
  • Block cells with 5% BSA in PBS-T (0.1% Tween-20) for 1 hour.

  • Incubate with the primary G4 antibody:

    • For BG4 : Use at 1:500 dilution (or 10-20 nM of purified scFv) overnight at 4°C.

    • For 1H6 : Use at 1:1000 dilution overnight at 4°C (9[9]).

  • Wash 3x with PBS-T.

  • For BG4 only: Incubate with an anti-FLAG or anti-His secondary antibody for 1 hour.

  • Incubate with a fluorophore-conjugated secondary antibody and DAPI (nuclear counterstain) for 1 hour at room temperature.

Step 5: Imaging and Quantification
  • Mount coverslips and image using a confocal microscope.

  • Quantify nuclear foci per cell using automated image analysis software (e.g., CellProfiler).

Workflow Seed 1. Seed Cells (HeLa / U2OS) PDS 2. PDS Treatment (10 µM, 14h) Seed->PDS Fix 3. Fix & Permeabilize (4% PFA, Triton X-100) PDS->Fix RNase 4. RNase A Treatment (Isolate DNA G4s) Fix->RNase Primary 5. Primary Ab Incubation (BG4 or 1H6) RNase->Primary Secondary 6. Secondary Ab + DAPI Incubation Primary->Secondary Image 7. Confocal Imaging & Foci Quantification Secondary->Image

Step-by-step experimental workflow for validating G4 antibodies using PDS and nuclease controls.

Data Interpretation & Troubleshooting

When validating your antibody, the untreated cells should display basal levels of nuclear puncta (G4 foci). Upon PDS treatment, you should observe a statistically significant increase in nuclear fluorescence intensity and foci count. If high background persists in the DNase I-treated negative control, your antibody preparation may be cross-reacting with non-nucleic acid targets, necessitating a re-evaluation of the antibody lot or blocking conditions.

Robust validation of G4 antibodies is non-negotiable for reproducible research. By leveraging the specific stabilizing properties of pyridostatin pentahydrochloride and incorporating strict enzymatic controls, researchers can confidently map the G-quadruplex landscape.

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Comparative

A Comparative Analysis of G-Quadruplex Ligands: Pyridostatin Pentahydrochloride vs. Phen-DC3

As a Senior Application Scientist in nucleic acid biophysics, I frequently consult on the selection of small-molecule ligands for targeting non-canonical DNA and RNA structures. G-quadruplexes (G4s)—four-stranded seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in nucleic acid biophysics, I frequently consult on the selection of small-molecule ligands for targeting non-canonical DNA and RNA structures. G-quadruplexes (G4s)—four-stranded secondary structures formed by guanine-rich sequences—have emerged as critical regulatory elements in oncogene promoters, telomeres, and viral genomes.

To interrogate these structures, researchers rely heavily on G4-stabilizing ligands. Among the hundreds of synthesized compounds, Pyridostatin (PDS) and Phen-DC3 stand out as two of the most potent, selective, and widely cited reference ligands in the field. This guide provides an objective, data-driven comparison of their performance, mechanistic nuances, and the self-validating experimental workflows required to evaluate them.

Structural and Mechanistic Profiling

While both ligands exhibit exceptional affinity for G4s over double-stranded DNA (dsDNA), their chemical architectures dictate distinct biophysical behaviors.

Pyridostatin Pentahydrochloride (PDS)

Pyridostatin is a highly flexible, pyridine-based polyamine. Its flat, electron-rich aromatic core is designed to maximize π−π stacking interactions with the terminal G-quartets of a folded quadruplex.

  • The Causality of the Salt Form: The pentahydrochloride salt form is a deliberate chemical modification designed to overcome the notoriously poor aqueous solubility of extended aromatic systems. This excellent solubility makes PDS the gold standard for in vivo and cell-based assays, where it effectively stalls replication forks and induces measurable DNA damage responses (e.g., γ H2AX foci) without requiring cytotoxic concentrations of DMSO .

Phen-DC3

Phen-DC3 is a bis-quinolinium dicarboxamide derivative. It possesses a more rigid and extended aromatic surface compared to PDS, granting it unparalleled in vitro thermodynamic stabilization properties.

  • Conformational Remodeling & K+ Ejection: Phen-DC3 does not merely bind existing G4s; it actively remodels them. Native mass spectrometry and circular dichroism (CD) have revealed that Phen-DC3 binding causes a profound conformational shift in human telomeric G4s. It forces the structure into an antiparallel chair-type conformation, forcibly ejecting a coordinated potassium ion ( K+ ) to leave only two consecutive G-quartets . Furthermore, Phen-DC3 has been shown to promote liquid-liquid phase separation (LLPS) of certain RNA helicases, adding a layer of complexity to its cellular effects .

G G4_Hybrid Hybrid G4 DNA (2 K+ ions) Complex Ligand-G4 Complex (Intercalation/End-stacking) G4_Hybrid->Complex Ligand Ligand Addition (PDS or Phen-DC3) Ligand->Complex K_Ejection K+ Cation Ejection (Conformational Shift) Complex->K_Ejection Antiparallel Antiparallel G4 (1 K+ ion, 2 Quartets) K_Ejection->Antiparallel Bio_Effect Replication Stress & Telomerase Inhibition Antiparallel->Bio_Effect

Mechanistic pathway of PDS and Phen-DC3 inducing G4 conformational shifts and K+ ejection.

Quantitative Performance Comparison

The following table synthesizes the biophysical parameters of both ligands when interacting with standard human telomeric G4 sequences.

ParameterPyridostatin Pentahydrochloride (PDS)Phen-DC3
Core Scaffold Pyridine-based polyamineBis-quinolinium dicarboxamide
Primary Binding Mode End-stacking / IntercalationEnd-stacking / Intercalation
Affinity ( Kd​ ) ~490 nM (Telomeric G4) < 100 nM (Telomeric G4)
Thermal Stabilization ( ΔTm​ ) > 20 °C (at 1 µM, F21T probe) > 25 °C (at 1 µM, F21T probe)
Selectivity (G4 vs. dsDNA) ExceptionalExceptional
Conformational Impact Stabilizes hybrid/antiparallel formsInduces antiparallel chair-type, K+ ejection
Aqueous Solubility Excellent (Pentahydrochloride salt)Moderate (Often requires DMSO stock)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these ligands, researchers must employ orthogonal biophysical assays. Below are the foundational protocols, engineered with built-in controls to ensure self-validation.

Protocol A: Optimised FRET Melting Competition Assay (FRET-MC)

Standard FRET melting can yield false positives if a ligand interacts directly with the fluorophores rather than the DNA. The FRET-MC assay introduces an unlabeled competitor sequence, ensuring the ligand's stabilizing effect is genuinely driven by G4 recognition .

Step-by-Step Methodology:

  • Probe Preparation: Utilize a dual-labeled G4 probe (e.g., F21T: FAM-5'-d(GGG[TTAGGG]3)-3'-TAMRA) at 0.2 µM. Causality: In the folded state, FAM and TAMRA are in close proximity, quenching FAM via FRET. Upon thermal unfolding, they separate, resulting in a measurable spike in FAM fluorescence.

  • Buffer Selection: Prepare a buffer of 10 mM lithium cacodylate (pH 7.2) supplemented with 10 mM KCl and 90 mM LiCl. Causality: Using 100 mM KCl would stabilize the G4 so intensely that its baseline Tm​ might exceed 80°C, leaving no dynamic range to measure ligand-induced stabilization. Li+ maintains ionic strength without stabilizing the G-quartets .

  • Ligand Incubation: Add PDS or Phen-DC3 at 1 µM to 5 µM concentrations and incubate for 30 minutes.

  • Competitor Introduction (The Validation Step): Introduce unlabeled dsDNA (e.g., ds26) at a 50x molar excess. Causality: A highly selective ligand like Phen-DC3 will remain bound to the G4 probe even in a sea of dsDNA, maintaining a high ΔTm​ . A drop in ΔTm​ indicates poor selectivity.

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 1°C/min, monitoring emission at 515 nm. Calculate the Tm​ from the first derivative of the melting curve.

FRET Step1 1. Prepare Dual-Labeled G4 Probe (e.g., F21T) Step2 2. Add G4 Ligand (PDS/Phen-DC3) Step1->Step2 Step3 3. Introduce Unlabeled Competitor Sequence Step2->Step3 Step4 4. Thermal Denaturation (25°C to 95°C) Step3->Step4 Step5 5. Measure Fluorescence & Calculate ΔTm Step4->Step5

Step-by-step workflow of the FRET Melting Competition (FRET-MC) assay for G4 ligands.

Protocol B: G-Quadruplex Fluorescent Intercalator Displacement (G4-FID)

Because FRET melting requires covalent fluorophore modifications that can subtly alter G4 topology, an orthogonal label-free target assay is required. G4-FID measures a ligand's ability to displace a non-covalent fluorescent probe .

Step-by-Step Methodology:

  • Pre-folding: Fold the unlabeled target G4 sequence (0.25 µM) in a 10 mM potassium phosphate buffer containing 100 mM KCl.

  • Probe Binding: Add Thiazole Orange (TO) to a final concentration of 0.5 µM. Causality: TO has negligible fluorescence in bulk water due to free rotation around its methine bridge, which dissipates energy. When stacked onto a G-quartet, this rotation is locked, resulting in a massive quantum yield increase.

  • Titration: Titrate PDS or Phen-DC3 (from 0.5 to 10 molar equivalents) into the G4-TO complex. Allow exactly 3 minutes of equilibration time per addition. Causality: G4-ligand binding kinetics can be remarkably slow due to the structural rigidity of the complex. Premature fluorescence reading will artificially underestimate the ligand's affinity.

  • Fluorescence Readout: Measure the decrease in TO fluorescence (excitation 501 nm, emission 530 nm). Determine the DC50​ (the concentration of ligand required to displace 50% of TO). Lower DC50​ values indicate superior binding affinity.

Application Guide: Strategic Selection

Choosing between these two heavyweights depends entirely on the experimental context:

  • Opt for Pyridostatin Pentahydrochloride when conducting cellular assays, ChIP-seq, or in vivo animal models. Its superior aqueous solubility prevents drug precipitation in culture media, and it is the undisputed reference compound for inducing G4-mediated replication stress in living cells.

  • Opt for Phen-DC3 for in vitro biophysical characterizations, isothermal titration calorimetry (ITC), structural biology (NMR/X-ray crystallography), and assays requiring the absolute maximum thermal stabilization. However, researchers must account for its tendency to actively remodel the G4 topology and eject potassium ions during data interpretation.

References

  • Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. Biochimie.[Link]

  • Ligand-Induced Conformational Changes with Cation Ejection upon Binding to Human Telomeric DNA G-Quadruplexes. Journal of the American Chemical Society.[Link]

  • FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro. Methods.[Link]

  • Ligands playing musical chairs with G-quadruplex DNA: A rapid and simple displacement assay for identifying selective G-quadruplex binders (G4-FID). Biochimie. [Link]

  • Histone H3 serine-57 is a CHK1 substrate whose phosphorylation affects DNA repair. Nature Communications.[Link]

  • G-quadruplex DNA inhibits unwinding activity but promotes liquid–liquid phase separation by the DEAD-box helicase Ded1p. Chemical Communications.[Link]

  • Understanding G-Quadruplex Biology and Stability Using Single-Molecule Techniques. Journal of the American Chemical Society.[Link]

Validation

Benchmarking G-Quadruplex Folding Assays: A Comparative Guide to Pyridostatin (PDS) and Alternative Stabilizers

As the therapeutic potential of targeting non-canonical nucleic acid structures expands, the rigorous biophysical characterization of G-quadruplex (G4) ligands has become a critical bottleneck in preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic potential of targeting non-canonical nucleic acid structures expands, the rigorous biophysical characterization of G-quadruplex (G4) ligands has become a critical bottleneck in preclinical drug development. As a Senior Application Scientist, I frequently observe that the discrepancy between high-throughput screening hits and in vivo efficacy often stems from poorly optimized validation assays.

This guide provides an authoritative, objective benchmarking of G4 folding assays—specifically FRET melting, Circular Dichroism (CD) spectroscopy, and Fluorescent Intercalator Displacement (FID). We will use Pyridostatin pentahydrochloride (PDS) as our gold-standard reference compound, comparing its performance and mechanistic profile against other well-known stabilizers like BRACO-19 and TMPyP4.

Mechanistic Grounding: Why Pyridostatin (PDS)?

To design a robust assay, one must first understand the causality of the ligand-target interaction. Pyridostatin is widely regarded as a highly specific G4 stabilizer. Its structural design is a masterclass in spatial and adaptive matching:

  • π−π Stacking: The rigid aromatic rings of PDS match the planar dimensions of the G-tetrads, providing the primary thermodynamic driving force for stabilization 1.

  • Electrostatic & Hydrogen Bonding: Flexible aliphatic amine side chains adjust their conformation to interact with the negatively charged phosphate backbone. Furthermore, the N–H of the PDS amide bonds forms highly specific hydrogen bonds with the O6 atoms of the G-tetrad guanines 1.

In contrast, porphyrin derivatives like TMPyP4 suffer from poor selectivity, frequently intercalating into standard double-stranded DNA (dsDNA) 2. BRACO-19 is highly effective but can exhibit different binding kinetics and topological preferences depending on the specific G4 sequence 3.

Multimodal Assay Workflow

Relying on a single assay for G4 ligand validation is a systemic risk. FRET provides thermal stability ( ΔTm​ ), CD provides the topological fingerprint, and FID confirms competitive binding affinity.

G4_Assays A Oligo Preparation (hTelo, c-MYC) B Thermal Annealing (K+ Buffer, 90°C to RT) A->B C Ligand Incubation (PDS, BRACO-19) B->C D FRET Melting (Thermal Stability) C->D E CD Spectroscopy (Topology Profiling) C->E F FID Assay (Binding Affinity) C->F G Data Synthesis (ΔTm, IC50) D->G E->G F->G

Caption: Workflow for benchmarking G-quadruplex stabilization using multimodal biophysical assays.

Quantitative Benchmarking Data

The following table synthesizes representative biophysical data comparing PDS against alternative ligands across standard G4 targets. Notice how PDS consistently yields superior thermal stabilization ( ΔTm​ ) while maintaining strict selectivity against dsDNA.

LigandTarget SequenceAssay ModalityMetricRepresentative ValueSelectivity Profile
Pyridostatin (PDS) hTelo (DNA)FRET Melting ΔTm​ (at 1 μ M)+35.0 °C 4High (G4 > dsDNA)
BRACO-19 hTelo (DNA)FRET Melting ΔTm​ (at 1 μ M)~ +27.5 °C 2Moderate to High
TMPyP4 hTelo (DNA)FRET Melting ΔTm​ (at 1 μ M)~ +18.2 °C 3Low (Binds dsDNA)
Pyridostatin (PDS) MYT1L (DNA)FRET Melting ΔTm​ (at 0.8 μ M)+30.9 °C 1High

Self-Validating Experimental Protocols

To ensure data trustworthiness, an assay must be designed to internally flag false positives. Below are the optimized protocols for the two most critical validation assays.

Protocol A: High-Throughput FRET Melting Assay

Causality Principle: Dual-labeled oligonucleotides (e.g., 5'-FAM and 3'-TAMRA) experience fluorescence quenching when folded into a compact G4 due to the proximity of the fluorophores. As thermal energy disrupts the hydrogen-bonded G-tetrads, the strand unfolds, increasing the distance between the dyes and restoring FAM fluorescence 2.

  • Oligonucleotide Preparation: Dilute the dual-labeled sequence to a 200 nM working concentration in 60 mM Potassium Cacodylate buffer (pH 7.4).

    • Expert Insight: Potassium ( K+ ) is strictly required. Its ionic radius perfectly coordinates within the central electronegative channel of the G-tetrads. Sodium ( Na+ ) yields weaker, often polymorphic structures.

  • Thermodynamic Annealing: Heat the solution to 90°C for 5 minutes, then cool at a controlled rate of 1°C/min to room temperature.

    • Expert Insight: Rapid snap-cooling traps the DNA in kinetic intermediates. Slow cooling guarantees the population reaches the thermodynamic minimum (the fully folded G4).

  • Ligand Addition & Self-Validation Setup: Aliquot 20 μ L of the annealed DNA into a 96-well PCR plate. Add PDS (or alternatives) to a final concentration of 1 μ M.

    • Self-Validation Step: You must include a well with a dual-labeled dsDNA hairpin. If PDS increases the Tm​ of the dsDNA control, your ligand batch is compromised or the concentration is too high, indicating non-specific intercalation.

  • Data Acquisition: Run the plate in a real-time PCR thermocycler. Monitor FAM emission (excitation ~492 nm, emission ~516 nm) from 25°C to 95°C at a ramp rate of 1°C/min.

  • Analysis: Plot the first derivative of the melting curve. The peak is the melting temperature ( Tm​ ). Calculate ΔTm​=Tm(ligand)​−Tm(vehicle)​ .

Protocol B: Circular Dichroism (CD) Topology Profiling

Causality Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The chiral stacking of guanine bases in a G4 produces distinct spectral signatures. Parallel G4s show a positive peak at ~260 nm and a negative valley at ~240 nm. Antiparallel G4s show a positive peak at ~295 nm and a negative valley at ~260 nm 5. We use CD to ensure the ligand stabilizes the G4 without destroying its native topology.

  • Sample Prep: Prepare 2 to 4 μ M of unlabeled DNA in the same K+ buffer. Anneal using the slow-cooling method described above.

  • Baseline Validation: Record a buffer-only spectrum from 220 nm to 320 nm at 25°C in a 1 cm path-length quartz cuvette. Subtract this baseline from all subsequent reads. Monitor the High Tension (HT) voltage; if HT > 600V, the absorbance is too high, and the data is artifactual.

  • Ligand Titration: Add PDS in increasing molar equivalents (e.g., 1x, 2x, 5x). Scan at a rate of 500 nm/min with a 1 nm data interval.

    • Expert Insight: Certain ligands (like BRACO-19 or Phen-DC3) can induce a conformational switch from a hybrid structure to a strict antiparallel structure 6. PDS generally preserves the native topology while increasing the amplitude of the characteristic peaks, confirming stabilization without structural disruption.

Conclusion

When benchmarking G-quadruplex stabilizers, Pyridostatin pentahydrochloride remains the gold standard due to its exceptional ΔTm​ shifts and high structural selectivity driven by adaptive spatial matching. However, relying on a single assay is a critical failure point in modern biophysics. FRET melting must be paired with CD spectroscopy to ensure that the observed thermal stabilization corresponds to a biologically relevant, intact G-quadruplex topology rather than a non-specific ligand-DNA aggregate.

References

  • Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes. ACS Publications. 1

  • Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. NIH / PMC. 4

  • Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. NIH / PubMed. 2

  • The interaction of RNA G-quadruplexes from the influenza A virus vRNA with TMPyP4 and BRACO-19 ligands. PLOS One. 3

  • Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA. Frontiers. 6

  • G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. MDPI. 5

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